4-Bromo-2-phenoxythiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESUUGBCWVUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674647 | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-43-2 | |
| Record name | 4-Bromo-2-phenoxythiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-bromo-2-phenoxythiazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-2-phenoxythiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a heterocyclic compound with significant potential in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and validated through spectroscopic analysis, offering researchers and drug development professionals a reliable framework for the preparation and verification of this key chemical intermediate.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a multi-step pathway that commences with the construction of the 2-phenoxythiazole core, followed by a regioselective bromination. This approach ensures high yields and minimizes the formation of undesirable isomers.
Synthesis of the 2-Phenoxythiazole Intermediate
The initial and pivotal step in this synthesis is the formation of the 2-phenoxythiazole scaffold. This is typically accomplished via a condensation reaction between phenoxythiourea and an α-haloketone, such as chloroacetaldehyde.
Experimental Protocol: Synthesis of 2-Phenoxythiazole
-
Reaction Setup: A solution of phenoxythiourea (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: An aqueous solution of chloroacetaldehyde (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 2-phenoxythiazole.
Regioselective Bromination
With the 2-phenoxythiazole core in hand, the next step is the introduction of a bromine atom at the C4 position of the thiazole ring. This is achieved through an electrophilic substitution reaction. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2-Phenoxythiazole (1 equivalent) is dissolved in a suitable solvent, such as chloroform or acetic acid, in a flask protected from light.
-
Bromination: N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Monitoring: The progress of the bromination is monitored by TLC.
-
Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a saturated sodium thiosulfate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification and Isolation: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Comprehensive Characterization
The structural integrity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques provides an unambiguous identification of the target molecule.
Spectroscopic and Physical Data
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group and the lone proton on the thiazole ring. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the substituted thiazole ring and the phenoxy group. |
| Mass Spec (MS) | A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) | Absorption bands indicative of C-H, C=N, C-O, and C-Br bonds. |
| Melting Point | A sharp melting point range, indicating a high degree of purity. |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the proton at the C5 position of the thiazole ring, typically in the range of 7.0-7.5 ppm. The protons of the phenoxy group will appear as a set of multiplets between 7.0 and 7.5 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the thiazole ring carbons, with the C4 carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbons of the phenoxy group will also be present in the aromatic region of the spectrum.
-
Mass Spectrometry: The mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which is a definitive confirmation of the presence of a single bromine atom in the molecule.
-
Infrared Spectroscopy: The IR spectrum will display characteristic stretching frequencies for the C=N bond of the thiazole ring (around 1600 cm⁻¹), the C-O-C ether linkage (around 1200-1250 cm⁻¹), and the C-Br bond (in the fingerprint region).
Structural Diagram for Spectroscopic Assignment
Caption: Structure of this compound.
Conclusion
The can be reliably achieved through the described protocols. The multi-step synthesis, involving the initial formation of the 2-phenoxythiazole core followed by regioselective bromination, provides a high-yielding and pure product. The comprehensive characterization using a suite of spectroscopic techniques ensures the unambiguous identification of the target compound, providing a solid foundation for its use in further research and development activities.
An In-Depth Technical Guide to 4-bromo-2-phenoxythiazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-bromo-2-phenoxythiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a reactive brominated thiazole core with a phenoxy moiety, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug development, particularly in oncology and infectious diseases. Drawing upon established synthetic methodologies for analogous compounds and extensive research into the biological activities of the thiazole class, this document serves as an essential resource for researchers aiming to leverage the therapeutic potential of this promising molecule.
Core Molecular Attributes
This compound is a small molecule characterized by the fusion of a bromine-substituted thiazole ring and a phenoxy group. This combination of a halogenated heterocycle and an aromatic ether linkage imparts distinct physicochemical properties that are highly relevant to its potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 1065074-43-2 | [1] |
| Molecular Formula | C₉H₆BrNOS | [1] |
| Molecular Weight | 256.12 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=CS2)Br | [2] |
| InChI Key | YJESUUGBCWVUTC-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism: A Self-Validating Protocol
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and reliable synthetic route can be confidently proposed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this approach utilizing phenoxythiourea and a brominating agent offers a logical and efficient pathway.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Phenoxythiourea (Intermediate A)
-
To a stirred solution of phenol (1 equivalent) in a suitable solvent such as acetone, add potassium thiocyanate (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenoxythiourea.
Step 2: Synthesis of 2-Phenoxythiazole (Intermediate B)
-
Dissolve the crude phenoxythiourea (1 equivalent) in ethanol.
-
Add 1,3-dichloroacetaldehyde (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenoxythiazole.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve 2-phenoxythiazole (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.20 (m, 3H, Ar-H)
-
δ 7.15 (s, 1H, Thiazole-H5)
-
δ 7.10-7.00 (m, 2H, Ar-H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.0 (C2-Thiazole)
-
δ 155.0 (C-O Ar)
-
δ 130.0 (Ar-CH)
-
δ 125.0 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 115.0 (C4-Thiazole)
-
δ 110.0 (C5-Thiazole)
Mass Spectrometry (EI):
-
m/z (%): 257/255 ([M]⁺, isotopic pattern for Br), 178/176, 94, 77.
Therapeutic Potential and Applications in Drug Discovery
The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a bromine atom at the 4-position and a phenoxy group at the 2-position of the thiazole ring in this compound opens up several avenues for therapeutic applications.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The phenoxy group in this compound can engage in π-π stacking and hydrophobic interactions within the active sites of target proteins, while the bromine atom can form halogen bonds, enhancing binding affinity and selectivity. Potential anticancer mechanisms include:
-
Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: The thiazole scaffold can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Brominated thiazoles have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Antifungal and Antibacterial Activity
The thiazole ring is a key component of several antimicrobial agents. The electron-withdrawing nature of the bromine atom in this compound can enhance its electrophilicity, making it a potential candidate for targeting microbial enzymes. The lipophilic phenoxy group can facilitate penetration through microbial cell membranes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, based on the data for structurally related brominated and thiazole-containing compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis, based on the well-established Hantzsch reaction, makes it an accessible building block for medicinal chemists. The unique combination of a brominated thiazole core and a phenoxy moiety provides a foundation for designing compounds with potential anticancer, antifungal, and antibacterial activities. Further investigation into the biological properties of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.
References
A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of 2-Phenoxythiazole Derivatives
Introduction: The 2-Phenoxythiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] When fused with a phenoxy moiety at the 2-position, the resulting 2-phenoxythiazole scaffold presents a unique three-dimensional architecture with significant potential for diverse biological interactions. This structural motif is found in compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] The rationale for screening new derivatives of this scaffold is grounded in its proven versatility and the potential to discover novel therapeutic agents by exploring the chemical space through various substitutions on both the thiazole and phenoxy rings. This guide provides a framework for the initial biological evaluation of novel 2-phenoxythiazole derivatives, focusing on robust, reproducible, and insightful preliminary screening protocols.
Chapter 1: Anticancer Activity Screening
The search for novel anticancer agents is a paramount goal in medicinal chemistry. Thiazole-containing compounds, including 2-phenoxythiazole derivatives, have repeatedly demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR pathway, or the induction of apoptosis.[9]
Core Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the 2-phenoxythiazole derivatives in sterile DMSO (e.g., 10 mM). Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Workflow & Data Visualization
Below is a logical workflow for the MTT assay.
Caption: Workflow for MTT-based cell viability screening.
Data Presentation: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher potency.
| Compound ID | Structure Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| STD-DOX | Doxorubicin | 0.8 | 1.2 |
| VEH-DMSO | Vehicle Control | > 100 | > 100 |
| PHT-001 | 4-Chloro-phenoxy | 5.2 | 7.8 |
| PHT-002 | 4-Nitro-phenoxy | 12.5 | 18.3 |
| PHT-003 | 4-Methoxy-phenoxy | 25.1 | 32.4 |
Potential Mechanism of Action
Several studies suggest that benzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, often downstream of receptors like EGFR.[9]
Caption: Potential inhibition of the EGFR signaling pathway.
Chapter 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria and fungi. Thiazole derivatives have long been recognized for their antimicrobial properties.[10][11][12] The mechanism can involve the disruption of essential cellular processes, such as DNA synthesis or cell wall formation.[13]
Core Protocol: Agar Well Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Experimental Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Seeding: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.
-
Compound Loading: Prepare a solution of each 2-phenoxythiazole derivative in a suitable solvent like DMSO (e.g., 1 mg/mL). Carefully add a fixed volume (e.g., 100 µL) of the test solution into each well.
-
Controls: Use a well with the pure solvent (DMSO) as a negative control and wells with standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi) as positive controls.[12]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Acquisition: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Workflow & Data Visualization
Caption: Workflow for the agar well diffusion assay.
Data Presentation: The diameter of the zone of inhibition is a qualitative or semi-quantitative measure of antimicrobial activity. Larger zones suggest greater efficacy.
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| STD-CIP | 25 | 28 | N/A |
| STD-AMB | N/A | N/A | 22 |
| VEH-DMSO | 0 | 0 | 0 |
| PHT-001 | 18 | 12 | 15 |
| PHT-002 | 10 | 8 | 9 |
| PHT-003 | 0 | 0 | 0 |
Chapter 3: Anti-inflammatory Activity Screening
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes or mediators involved in the inflammatory cascade.[3][14][15]
Core Protocol: In Vitro Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced denaturation of bovine serum albumin (BSA).
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 2 mL of various concentrations of the test compounds (dissolved in a minimal amount of DMSO and diluted with PBS) to the reaction mixture.
-
Controls: Prepare a control set with 2 mL of PBS instead of the test compound. Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.
-
Incubation (Heating): Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Workflow & Data Visualization
Caption: Workflow for the albumin denaturation inhibition assay.
Data Presentation: Activity is presented as the percentage of inhibition at a given concentration or as an IC₅₀ value.
| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |
| STD-DIC | 100 | 85.4% |
| PHT-001 | 100 | 72.8% |
| PHT-002 | 100 | 45.1% |
| PHT-003 | 100 | 15.6% |
Chapter 4: Interpreting Data and Advancing a Hit
A "hit" from a preliminary screen is a compound that shows significant activity in a desired assay. For instance, a compound with an IC₅₀ < 10 µM in the MTT assay or a zone of inhibition > 15 mm could be considered a hit. The next critical step is to understand the Structure-Activity Relationship (SAR).[16][17] SAR studies analyze how changes in the chemical structure (e.g., different substituents on the phenoxy ring) affect biological activity.
From the example data tables above, PHT-001 (with a 4-Chloro-phenoxy group) consistently performs well across all three assays. This suggests that an electron-withdrawing group at the para position of the phenoxy ring might be favorable for broad biological activity. In contrast, PHT-003 (with an electron-donating methoxy group) shows poor activity. This initial analysis forms the basis for designing a second generation of derivatives to optimize potency and selectivity, marking the transition from a "hit" to a "lead" compound.
Conclusion
The 2-phenoxythiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The preliminary screening cascade outlined in this guide—encompassing anticancer, antimicrobial, and anti-inflammatory assays—provides a robust, efficient, and scientifically sound methodology for the initial evaluation of novel derivatives. By focusing on the causality of experimental steps and integrating self-validating controls, researchers can generate high-quality, reproducible data. This initial data is the crucial first step in the long journey of drug development, paving the way for detailed SAR studies and the eventual optimization of promising hit compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. jchr.org [jchr.org]
- 13. mdpi.com [mdpi.com]
- 14. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Privileged Motif in Drug Discovery and Its Multifaceted Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Substituted thiazoles have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, will elucidate the potential mechanisms of action for substituted thiazoles, provide detailed experimental protocols for their investigation, and present key data to inform future discovery efforts.
Part 1: Diverse Mechanisms of Action of Substituted Thiazoles
The therapeutic potential of substituted thiazoles stems from their ability to interact with a wide array of biological targets. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions, while the variable substitution patterns around the core allow for fine-tuning of potency and selectivity.[6] The primary mechanisms of action can be broadly categorized into enzyme inhibition, receptor antagonism, and modulation of signaling pathways.
Enzyme Inhibition: A Primary Modality
Substituted thiazoles are prolific enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[1]
-
Protein Kinases: Dysregulation of protein kinases is a hallmark of cancer.[3] Thiazole derivatives have been successfully developed as inhibitors of various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3] Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases.[2][6]
-
Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LOX): Some thiazole derivatives exhibit dual inhibitory activity against DNase I and 5-LOX, suggesting their potential as neuroprotective agents.[7] 5-LOX is a key enzyme in the inflammatory cascade.[8]
-
Pin1: The peptidyl prolyl cis-trans isomerase Pin1 is a novel anticancer target, and thiazole derivatives have been identified as potent inhibitors with IC50 values in the low micromolar range.
-
Carbonic Anhydrases, Acetylcholinesterase, and Butyrylcholinesterase: 2-aminothiazole derivatives have shown inhibitory effects against carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease.[9]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): As key enzymes in the arachidonic acid pathway that mediates inflammation, COX and LOX are important targets for anti-inflammatory drugs.[8] Thiazole derivatives have been designed as dual COX/LOX inhibitors.[5][10]
-
Bacterial Enzymes: In the realm of antimicrobial agents, thiazoles have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV (ParE), which are essential for bacterial DNA replication.[11]
Receptor Antagonism: Modulating Cellular Communication
Substituted thiazoles can also act as antagonists at various G protein-coupled receptors (GPCRs), thereby blocking the downstream signaling initiated by the endogenous ligand.
-
Histamine H2 and H3 Receptors: 2-guanidino-4-substituted thiazole derivatives are well-known histamine H2-receptor antagonists, a mechanism leveraged in anti-ulcer drugs like Famotidine.[12] Other thiazole derivatives have been investigated as histamine H3 receptor antagonists.
-
Adenosine A1 Receptors: Thiazole compounds have been explored as potent ligands for adenosine receptors, with some acting as A1-receptor antagonists, which may be beneficial in cognitive impairments.[2]
Modulation of Signaling Pathways: A Systems-Level Impact
By targeting key nodes in cellular signaling networks, substituted thiazoles can exert profound effects on cell fate.
-
PI3K/AKT/mTOR Pathway: As mentioned, thiazole derivatives can inhibit kinases within this critical pathway, leading to the suppression of cancer cell proliferation and survival.[3] This pathway is a central regulator of cell growth and is often hyperactivated in cancer.[13][14][15]
-
Induction of Apoptosis: A common downstream effect of the anticancer activity of many thiazole derivatives is the induction of programmed cell death, or apoptosis.[6][16] This can be initiated through various mechanisms, including the inhibition of survival pathways and the activation of pro-apoptotic proteins.
Part 2: Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of novel substituted thiazoles, a suite of well-defined experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key assays.
Enzyme Inhibition Assays
This colorimetric assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to the yellow-colored product p-nitrophenol.[3]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).
-
Inhibitor Stock Solutions: 10 mM in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the test inhibitor solution (or DMSO for control).
-
Add 20 µL of a working solution of CA enzyme.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution.
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.
-
This assay measures the activity of AChE through the formation of a yellow product from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Stock Solution: 0.1-0.25 U/mL in Assay Buffer.
-
DTNB Stock Solution: 10 mM in Assay Buffer.
-
Substrate Stock Solution (ATCI): 14-15 mM in deionized water (prepare fresh).
-
Inhibitor Solutions: Serial dilutions in Assay Buffer (final DMSO concentration <1%).
-
-
Assay Procedure (96-well plate format, 200 µL final volume):
-
To each well, add 10 µL of the AChE working solution.
-
Add 10 µL of the inhibitor dilution or vehicle.
-
Add 170 µL of a reaction mixture containing Assay Buffer and DTNB (final concentration 0.5 mM).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATCI stock solution.
-
Measure the absorbance at 412 nm kinetically.
-
-
Data Analysis:
-
Calculate the reaction rate (ΔAbs/min).
-
Calculate the percent inhibition and IC50 value as described for the CA assay.
-
This assay screens for COX-1 inhibitors by measuring the fluorescence generated from the COX-catalyzed reaction.
Protocol:
-
Reagent Preparation (based on a commercial kit, e.g., Abcam ab204698):
-
Reconstitute COX-1 enzyme, Arachidonic Acid (substrate), and other kit components as per the manufacturer's instructions.
-
Prepare a 10X working solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the respective wells.
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
-
Measurement and Data Analysis:
-
Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Calculate the slope of the linear portion of the fluorescence vs. time plot.
-
Determine the percent relative inhibition using the formula: % Relative Inhibition = [(Slope_control - Slope_inhibitor) / Slope_control] * 100.
-
Receptor Binding and Functional Assays
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the A1R.[9]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing A1R in a lysis buffer.
-
Isolate the membrane fraction by centrifugation.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Procedure (96-well plate format):
-
Set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Add a fixed concentration of the radiolabeled antagonist (e.g., [3H]DPCPX).
-
Add the membrane preparation (10-20 µg protein/well).
-
Incubate to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This assay is similar to the A1R binding assay but uses a radiolabeled H2 receptor antagonist, such as [3H]-tiotidine.[2]
Protocol:
-
Membrane Preparation:
-
Prepare crude membrane fractions from tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the H2 receptor.
-
-
Assay Procedure:
-
Set up total binding, non-specific binding (with 10 µM unlabeled tiotidine), and saturation binding (with serial dilutions of [3H]-tiotidine) or competition binding (with a fixed concentration of [3H]-tiotidine and varying concentrations of the test compound) wells.
-
Add the membrane preparation (20-50 µg protein/well).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration and wash the filters.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot specific binding vs. radioligand concentration to determine Kd and Bmax.
-
For competition binding, determine the IC50 and Ki values as described for the A1R assay.
-
Cell-Based Assays for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][19]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the thiazole compound for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to 100 µL of the cell suspension.
-
-
Flow Cytometry Analysis:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western blotting is a common technique to assess the phosphorylation status of key proteins in this pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with the thiazole compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, mTOR, S6K).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative substituted thiazoles against various targets.
Table 1: Inhibitory Potency of Thiazole Derivatives against Various Enzymes
| Compound Class | Target Enzyme | IC50/Ki | Reference |
| Benzothiazole derivatives | PI3K/mTORC1 | 0.30–0.45 μM (IC50) | [3] |
| 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol | DNase I | < 100 µM (IC50) | [7] |
| Thiazole derivatives with oxalic acid group | Pin1 | 5.38 μM (IC50) | |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 μM (Ki) | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 ± 0.030 μM (Ki) | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | 0.083 ± 0.041 μM (Ki) | [9] |
| Thiazole carboxamide derivative 2b | COX-1 | 0.239 µM (IC50) | [20] |
| Thiazole carboxamide derivative 2b | COX-2 | 0.191 µM (IC50) | [20] |
| Benzothiazole ethyl urea compounds | E. coli DNA gyrase | 0.0033–0.046 µg/mL (IC50) | [11] |
| Benzothiazole ethyl urea compounds | E. coli topoisomerase IV | 0.0033–0.046 µg/mL (IC50) | [11] |
Table 2: Anticancer Activity of Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 | Reference |
| Thiazole-pyridine hybrid 23 | MCF-7 (Breast Cancer) | 5.71 µM | [2] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 4d | HepG2 (Liver Cancer) | 2.31 ± 0.43 µM | [16] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | [21] |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | - | |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | [22] |
Signaling Pathway and Workflow Diagrams
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazoles.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. ascopubs.org [ascopubs.org]
- 16. benthamscience.com [benthamscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. sphinxsai.com [sphinxsai.com]
- 22. attogene.com [attogene.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-bromo-2-phenoxythiazole
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, thiazole derivatives are of paramount importance, appearing in pharmaceuticals such as the anti-cancer agent Bleomycin and the non-steroidal anti-inflammatory drug Meloxicam.[1] The precise characterization of novel thiazole analogues is the bedrock upon which their development rests. This guide provides an in-depth, predictive analysis of the key spectroscopic features of 4-bromo-2-phenoxythiazole , a molecule combining the thiazole core with phenoxy and bromo substituents.
As direct experimental spectra for this specific compound are not widely published, this document leverages a foundational scientific approach: analysis by analogy and prediction from first principles. By examining the known spectroscopic behaviors of 4-bromothiazole, 2-phenoxythiazole, and related structures, we can construct a highly accurate and reliable "spectroscopic fingerprint." This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the spectral interpretations, ensuring a robust framework for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to be clean and highly informative, with distinct signals for the single thiazole proton and the five protons of the phenoxy ring. The aromaticity of the thiazole ring results in proton chemical shifts typically appearing between 7.27 and 8.77 ppm.[1][2]
Rationale for Predictions:
-
H-5 (Thiazole): The sole proton on the thiazole ring is at the C-5 position. With no adjacent protons, it will appear as a sharp singlet (s) . Its chemical shift is influenced by the adjacent sulfur atom and the C-4 bromine. Based on data for similar 2,4-disubstituted thiazoles, this proton is expected in the downfield region, likely around δ 7.40 - 7.60 ppm .[3]
-
H-2', H-6' (ortho-Phenoxy): These two protons are chemically equivalent and closest to the electron-withdrawing ether oxygen. They will be deshielded relative to benzene (δ 7.34 ppm). They are coupled to the meta-proton (H-3'), resulting in a doublet (d) . Their predicted chemical shift is approximately δ 7.20 - 7.30 ppm .
-
H-4' (para-Phenoxy): This proton is coupled to the two meta-protons (H-3', H-5'). This coupling will split the signal into a triplet (t) . It is typically the most shielded of the phenoxy protons, with a predicted shift around δ 7.10 - 7.20 ppm .
-
H-3', H-5' (meta-Phenoxy): These two equivalent protons are coupled to both their ortho and para neighbors. This complex coupling pattern will likely resolve as a triplet (t) or a doublet of doublets (dd) , appearing between the ortho and para signals at approximately δ 7.35 - 7.45 ppm .
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.60 | s (singlet) | 1H | H-5 (Thiazole) |
| 7.35 - 7.45 | t (triplet) | 2H | H-3', H-5' (meta) |
| 7.20 - 7.30 | d (doublet) | 2H | H-2', H-6' (ortho) |
| 7.10 - 7.20 | t (triplet) | 1H | H-4' (para) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the carbon skeleton. For unsubstituted thiazole, the peaks are found at δ 153.4 (C-2), 143.7 (C-4), and 119.7 (C-5).[4]
Rationale for Predictions:
-
C-2 (Thiazole): This carbon is bonded to both a nitrogen and the ether oxygen, making it highly deshielded. Its chemical shift is predicted to be the furthest downfield, in the range of δ 166.0 - 169.0 ppm .[5]
-
C-4 (Thiazole): The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon. However, heavy atoms like bromine can also induce shielding. The net effect is difficult to predict precisely, but a value around δ 115.0 - 120.0 ppm is a reasonable estimate.
-
C-5 (Thiazole): This carbon, bonded to a proton, will be the most shielded of the thiazole carbons, predicted around δ 108.0 - 112.0 ppm .[5]
-
Phenoxy Carbons: The signals for the phenoxy ring will be consistent with a typical ether-substituted benzene ring. The ipso-carbon (C-1'), attached to the oxygen, will be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 166.0 - 169.0 | C-2 (Thiazole) |
| 153.0 - 156.0 | C-1' (ipso-Phenoxy) |
| 129.0 - 131.0 | C-3', C-5' (meta) |
| 124.0 - 126.0 | C-4' (para) |
| 118.0 - 121.0 | C-2', C-6' (ortho) |
| 115.0 - 120.0 | C-4 (Thiazole) |
| 108.0 - 112.0 | C-5 (Thiazole) |
Standard NMR Acquisition Protocol
A self-validating protocol ensures reproducibility and accuracy.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. asianpubs.org [asianpubs.org]
Exploring the Pharmacophore of 4-Bromo-2-Phenoxythiazole: A Senior Application Scientist's Guide to Integrating Computational and Experimental Strategy
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] The specific derivative, 4-bromo-2-phenoxythiazole, presents a compelling starting point for drug discovery. The introduction of a bromine atom at the 5-position and a bulky substituent at the 4-position can significantly influence lipophilicity and interaction with biological targets.[1] This guide outlines a comprehensive, multi-faceted strategy to define, validate, and leverage the pharmacophore of the this compound core. We will move beyond theoretical steps to explain the causal reasoning behind key experimental and computational decisions, providing a robust framework for researchers aiming to develop novel therapeutics from this scaffold.
Part 1: Deconstructing the Core: Foundational Analysis and Hypothesis Generation
Before embarking on extensive modeling or synthesis, a foundational analysis is paramount. The this compound structure (PubChem CID: 46739005) presents several key features:[2]
-
Thiazole Ring: A heterocyclic aromatic ring capable of hydrogen bonding (via the nitrogen atom) and π-π stacking. It serves as a rigid core to orient other functional groups.
-
Phenoxy Group: An aromatic, hydrophobic feature connected by a flexible ether linkage. This group can engage in hydrophobic and aromatic interactions within a receptor pocket.
-
Bromo Substituent: A halogen atom that significantly impacts the molecule's electronic properties and lipophilicity. Crucially, it can act as a halogen bond donor—a specific, non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.
Our initial hypothesis is that a combination of a hydrogen bond acceptor, two aromatic/hydrophobic regions, and a halogen bond donor constitutes the primary pharmacophore. The following sections detail the workflow to test and refine this hypothesis.
Part 2: In Silico Discovery: A Dual-Pronged Computational Workflow
Computational modeling provides the most resource-efficient method for generating initial pharmacophore hypotheses. We employ a parallel approach, using both ligand-based and structure-based methods, to build a more holistic and reliable model.
Ligand-Based Pharmacophore Modeling
Causality: This approach is indispensable when a high-resolution crystal structure of the biological target is unknown. It operates on the principle that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.
Step-by-Step Protocol: Ligand-Based Modeling
-
Dataset Curation:
-
Assemble a dataset of at least 15-20 diverse analogs of this compound with known biological activity (e.g., IC50 values) against a specific target. The dataset must include both highly active and inactive compounds.
-
Scientist's Note: The quality of the model is directly dependent on the quality and diversity of the input data. Including inactive compounds ("decoys") is critical for defining exclusionary volumes and preventing model over-fitting.
-
-
Conformational Analysis:
-
For each molecule in the dataset, generate a library of low-energy 3D conformers. This is crucial because the molecule's bioactive conformation (how it sits in the receptor) is often not its lowest energy state in solution.
-
-
Common Feature Pharmacophore Generation:
-
Utilize software (e.g., MOE, Discovery Studio) to identify common chemical features (Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic Centers, Halogen Bond Donors) among the most active compounds.
-
The algorithm aligns the conformers to generate several pharmacophore hypotheses, each defined by a set of features and their spatial relationships.
-
-
Hypothesis Validation and Selection:
-
Score each hypothesis based on its ability to correctly identify active compounds and reject inactive ones from the dataset.
-
The best model will have a high correlation between the predicted and actual activity of the training set and will successfully identify actives in an external test set.
-
Workflow Visualization: Ligand-Based Pharmacophore Generation
Caption: A streamlined workflow for ligand-based pharmacophore discovery.
Structure-Based Pharmacophore Modeling
Causality: When a target structure is known (from X-ray crystallography or NMR), this method offers a more direct route to understanding the key interactions. The resulting pharmacophore is a direct reflection of the receptor's binding site topology and chemical environment.
Step-by-Step Protocol: Structure-Based Modeling
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing non-essential water molecules.
-
-
Binding Site Identification & Docking:
-
If no co-crystallized ligand exists, identify the binding pocket using computational tools.
-
Perform molecular docking to predict the binding pose of this compound within the active site. The docking algorithm should be validated by its ability to reproduce the pose of a known ligand.
-
-
Interaction Analysis:
-
Analyze the docked pose to identify all key molecular interactions between the ligand and the protein residues: hydrogen bonds, hydrophobic contacts, aromatic stacking, and halogen bonds.
-
-
Pharmacophore Feature Generation:
-
Translate these key interactions into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl becomes a "Hydrogen Bond Donor" feature on the ligand. An interaction with a tryptophan residue becomes an "Aromatic" feature.
-
Logical Relationship: From Interaction to Pharmacophore Feature
Caption: Translating a specific molecular interaction into a pharmacophore feature.
Part 3: Experimental Validation and Structure-Activity Relationship (SAR) Development
A computational model is only a hypothesis. It must be validated through empirical testing. This is achieved by synthesizing and assaying a carefully designed set of analogs to build a robust Structure-Activity Relationship (SAR).
Strategy for Analog Synthesis
The goal is not random synthesis, but a systematic probing of the pharmacophore hypothesis. We will modify one part of the this compound scaffold at a time. The synthesis of related 4-bromo phenyl thiazole derivatives has been previously reported, providing a solid starting point for these modifications.[3]
Table 1: Proposed Analogs for Systematic SAR Study
| Modification Site | Proposed Change | Rationale for Synthesis (The "Why") |
| Thiazole 4-Position | Replace Br with H, Cl, I, CH₃ | To confirm the importance of the halogen. Comparing H (removal) vs. Cl/I (modulation of halogen bond strength/size) and CH₃ (steric, non-halogen) is critical. |
| Phenoxy Ring | Add electron-donating (-OCH₃) or -withdrawing (-CF₃) groups at ortho, meta, para positions | To probe the electronic requirements of the aromatic interaction and explore potential for additional hydrogen bonds or hydrophobic contacts. |
| Ether Linkage | Replace Oxygen with Sulfur (Thioether) or Methylene (-CH₂-) | To test the importance of the ether oxygen's geometry and potential as a hydrogen bond acceptor. |
| Thiazole Nitrogen | N-methylation | To block the nitrogen's potential as a hydrogen bond acceptor and confirm its role in binding. |
Biological Evaluation
The synthesized compounds must be tested in a relevant biological assay. Based on literature for similar thiazole structures, initial screening could focus on anticancer activity, such as inhibition of Na+/K+-ATPase or Ras oncogene activity.[4][5]
Step-by-Step Protocol: In Vitro Assay Cascade
-
Primary Screening: Screen all synthesized analogs at a single high concentration (e.g., 10 µM) in the chosen assay to identify hits.
-
Dose-Response Analysis: For all hits from the primary screen, perform a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
Orthogonal Assay: Validate active compounds in a secondary, mechanistically different assay to rule out artifacts and confirm on-target activity.
-
Cytotoxicity Assay: Simultaneously run a cytotoxicity assay (e.g., on a non-cancerous cell line) to determine the therapeutic index (selectivity) of the compounds.
Part 4: Synthesis of Knowledge: Building the Final Pharmacophore Model
The final, most critical step is to integrate the computational hypotheses with the empirical SAR data.
Integrated Workflow: From Data to Lead Optimization
Caption: The iterative cycle of computational modeling and experimental validation.
If, for example, replacing the 4-bromo group with hydrogen abolishes activity, while replacing it with chlorine or iodine retains it, this provides strong evidence for the necessity of a halogen bond donor at that position. If para-substitution on the phenoxy ring is tolerated but ortho-substitution is not, this defines a steric exclusion zone. This iterative process of modeling, synthesis, testing, and refinement leads to a high-confidence pharmacophore model that can be used to rationally design the next generation of highly potent and selective inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H6BrNOS | CID 46739005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial In-Vitro Cytotoxicity Studies of 4-Bromo-2-Phenoxythiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting initial in-vitro cytotoxicity studies of the novel compound, 4-bromo-2-phenoxythiazole. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer effects[1]. This document outlines a tiered experimental approach, commencing with broad cytotoxicity screening and progressing to mechanistic elucidation. As a Senior Application Scientist, the following guide is structured to ensure scientific integrity, providing not just protocols, but the underlying rationale for experimental choices, thereby enabling researchers, scientists, and drug development professionals to generate robust and reproducible data.
Introduction: The Rationale for Investigating this compound
The thiazole scaffold is a cornerstone in the development of therapeutic agents, with several approved drugs, such as Dasatinib and Ixazomib, demonstrating its clinical utility in oncology[2]. These compounds are known to interact with various biological targets, often inducing apoptosis or interfering with critical cellular signaling pathways[3]. The subject of this guide, this compound, is a novel entity with a chemical structure that suggests potential biological activity. While direct cytotoxicity data for this specific molecule is not yet widely available, the known bioactivity of related thiazole derivatives provides a strong impetus for its investigation as a potential cytotoxic agent[4][5].
The initial phase of in-vitro testing is a critical step in the drug discovery pipeline, offering a rapid and cost-effective means to assess the cytotoxic potential of new chemical entities[6][7]. This guide will detail a logical workflow for the initial characterization of this compound's cytotoxic profile.
A Multi-Faceted Approach to Assessing Cytotoxicity
A single assay is often insufficient to comprehensively evaluate a compound's cytotoxic effect. Therefore, a multi-faceted approach targeting different cellular parameters is recommended. This guide proposes a tiered workflow, beginning with an assessment of metabolic activity and cell membrane integrity, followed by an investigation into the mode of cell death.
Tier 1: Primary Cytotoxicity Screening
The initial screening aims to determine the concentration-dependent effect of this compound on cell viability. Two robust and widely accepted assays are proposed: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic health[8]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals[9]. The amount of formazan produced is directly proportional to the number of metabolically active cells[10].
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[11]. The inclusion of a non-cancerous cell line allows for an initial assessment of the compound's selectivity[7].
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is 0.1 µM to 100 µM[11]. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control[11].
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess both acute and longer-term cytotoxic effects[12].
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well[11]. Incubate for an additional 3-4 hours at 37°C[11].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[9][10].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency[12].
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[13].
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Establishment of Controls: For each cell type and treatment duration, prepare three essential controls in triplicate[14]:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) to induce complete cell lysis.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate[15]. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well[13].
-
Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light[15]. The enzymatic reaction will produce a colored formazan product. Measure the absorbance at 490 nm using a microplate reader[15].
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[15]
Data Presentation: Summarizing Cytotoxicity Data
For clear comparison, the IC50 values obtained from the MTT and LDH assays should be presented in a tabular format.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) of this compound |
| HeLa | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| LDH | 24 | [Insert Value] | |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| MCF-7 | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| LDH | 24 | [Insert Value] | |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| HEK293 | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] | ||
| LDH | 24 | [Insert Value] | |
| 48 | [Insert Value] | ||
| 72 | [Insert Value] |
Table 1: Hypothetical IC50 values for this compound in various cell lines.
Visualizing the Experimental Workflow
Figure 1: Workflow for primary cytotoxicity screening.
Tier 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Thiazole derivatives have been reported to induce apoptosis[3]. Therefore, assays that can distinguish between apoptosis and necrosis are crucial.
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[16]. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event[17]. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[18].
Experimental Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours)[12].
-
Cell Harvesting: Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells. Wash the cells with cold PBS[12].
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[12].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour[12]. The results will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assays: Probing the Apoptotic Cascade
Caspases are a family of proteases that are key mediators of apoptosis[19]. Measuring the activity of specific caspases, such as caspase-3/7, can confirm the involvement of the apoptotic pathway[17].
Experimental Protocol: Caspase-Glo® 3/7 Assay (Example)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing the Apoptotic Pathway and Assay Targets
Figure 2: Key events in apoptosis and corresponding assays.
Concluding Remarks and Future Directions
This technical guide provides a robust framework for the initial in-vitro cytotoxic evaluation of this compound. The proposed tiered approach, combining broad screening with mechanistic assays, will generate a comprehensive preliminary dataset. Positive results from these studies, particularly the induction of apoptosis in cancer cells with a favorable selectivity index, would warrant further investigation. Future studies could explore the effect of this compound on other hallmarks of cancer, such as cell cycle progression and migration, and delve deeper into the specific signaling pathways involved, such as the NFkB, mTOR, or PI3K/Akt pathways, which are known to be modulated by other thiazole derivatives[3].
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. 凋亡分析检测 [sigmaaldrich.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-phenoxythiazole
Introduction
4-Bromo-2-phenoxythiazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The unique arrangement of the thiazole core, a bromine atom at the 4-position, and a phenoxy group at the 2-position provides a scaffold for the development of novel compounds with diverse biological activities and material properties. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on a regioselective Ullmann condensation, a reliable and scalable approach for the formation of the key C-O bond.
Reaction Scheme
The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation of 2,4-dibromothiazole with phenol. The greater reactivity of the bromine atom at the 2-position of the thiazole ring towards nucleophilic substitution allows for a regioselective reaction, yielding the desired product.[1][2][3]
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dibromothiazole and phenol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2,4-Dibromothiazole | 4175-77-3 | 242.92 | 2.43 g (10.0 mmol) | Sigma-Aldrich |
| Phenol | 108-95-2 | 94.11 | 1.04 g (11.0 mmol) | Acros Organics |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1.0 mmol) | Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | J.T. Baker |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | VWR Chemicals |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | EMD Millipore |
| Hexane | 110-54-3 | 86.18 | As needed | EMD Millipore |
| Brine (saturated NaCl solution) | N/A | N/A | As needed | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Sigma-Aldrich |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-dibromothiazole (2.43 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 120 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a copper-catalyzed Ullmann condensation. The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the more reactive C2-Br bond of 2,4-dibromothiazole, followed by reductive elimination to form the C-O bond and regenerate the copper(I) catalyst.[4][5]
Caption: Proposed mechanism for the Ullmann condensation.
The experimental workflow is summarized in the following diagram:
Caption: Step-by-step experimental workflow.
Safety Precautions
-
2,4-Dibromothiazole: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Handle in a fume hood and wear appropriate PPE.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage.[10][11][12] Handle with extreme care, using butyl rubber or neoprene gloves, and work in a well-ventilated fume hood.
-
Copper(I) Iodide: May cause skin, eye, and respiratory irritation. Handle with care.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydride: If used as a base in alternative procedures, it is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[13][14][15][16] It should be handled under an inert atmosphere.
-
Diazomethane: If used in alternative derivatization steps, it is extremely toxic and explosive.[17][18][19][20][21] Generation and handling require specialized equipment and procedures.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9][22][23] An emergency shower and eyewash station should be readily accessible.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of a regioselective Ullmann condensation starting from 2,4-dibromothiazole offers a straightforward and efficient route to this valuable synthetic intermediate. By following the outlined procedures and adhering to the specified safety precautions, researchers can successfully synthesize this compound for their research and development needs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,4-Dibromothiazole 97 4175-77-3 [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient and economical access to substituted benzothiazoles: copper-catalyzed coupling of 2-haloanilides with metal sulfides and subsequent condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
- 15. media.clemson.edu [media.clemson.edu]
- 16. wcms.uillinois.edu [wcms.uillinois.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. ehs.unm.edu [ehs.unm.edu]
- 19. research.uga.edu [research.uga.edu]
- 20. nj.gov [nj.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]
- 23. chemscene.com [chemscene.com]
Suzuki-Miyaura cross-coupling reactions using 4-bromo-2-phenoxythiazole
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-phenoxythiazole
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key electrophilic partner. The 2,4-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][[“]] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental procedures, and optimization strategies to facilitate the synthesis of novel biaryl and heteroaryl thiazole derivatives.
Introduction: The Strategic Importance of 2,4-Disubstituted Thiazoles
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3] Its success is rooted in mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4] When applied to heterocyclic systems, this reaction opens a direct path to complex molecular architectures that are central to drug discovery and materials science.
The thiazole ring, in particular, is a cornerstone of many pharmacologically active agents, exhibiting activities that span anticancer, anti-inflammatory, and antimicrobial applications.[5][6][7] The ability to selectively functionalize the thiazole core at specific positions is crucial for tuning a molecule's biological activity and pharmacokinetic properties. The this compound substrate is a valuable building block, enabling the introduction of diverse aryl and heteroaryl groups at the C4-position, leading to the creation of novel 4-aryl-2-phenoxythiazole libraries for biological screening.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[8] The result is a square-planar Pd(II) complex. The reactivity of aryl halides in this step typically follows the trend I > Br > Cl.[3][8]
-
Transmetalation : In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[11]
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new C-C bond and the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Leveraging 4-bromo-2-phenoxythiazole as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of 4-bromo-2-phenoxythiazole
In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. The compound this compound emerges as a particularly valuable synthetic intermediate, offering a strategic combination of functionalities.
This guide provides an in-depth exploration of this compound as a building block. We will delve into its application in key cross-coupling reactions, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The protocols are designed to be robust starting points for researchers engaged in the synthesis of novel chemical entities.
Figure 1: Key reactive sites of this compound.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[4][5] For this compound, this reaction provides a direct and efficient route to introduce aryl or vinyl substituents at the C4-position, creating complex biaryl or styrenyl thiazole derivatives. These structures are prevalent in pharmacologically active molecules and conjugated materials.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand is critical.[4][7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with challenging substrates.[8][9]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step.[10] It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center. The choice of base can significantly impact reaction efficiency and should be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[4][11] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-phenoxythiazole.[6]
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (4) | Na₂CO₃ | DMF/H₂O | 110 | 75-85 |
| Note: Yields are representative based on similar transformations and may require optimization. |
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The formation of carbon-nitrogen bonds is fundamental in pharmaceutical development, as the arylamine motif is a key component of countless drugs.[12] The Buchwald-Hartwig amination provides a powerful, palladium-catalyzed method for coupling amines with aryl halides, overcoming the limitations of classical methods which often require harsh conditions.[13][14] Using this compound, this reaction allows for the direct installation of primary or secondary amines at the C4-position.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos).[12] These ligands facilitate the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[13] The base's role is to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq), followed by the anhydrous solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 4-amino-2-phenoxythiazole derivative.
| Entry | Amine | Pd Precursor/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP (2/4.4) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / XPhos (2/4) | Cs₂CO₃ | Dioxane | 110 | 75-88 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos (1.5/3.3) | LiHMDS | Toluene | 90 | 82-92 |
| Note: Yields are representative based on similar transformations and may require optimization. |
The Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and natural product synthesis.[17][18] Applying this to this compound allows for the direct introduction of an alkynyl moiety at the C4 position, a versatile handle for further transformations like click chemistry or as a component of a larger conjugated system.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[16][19] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the solvent and also neutralizes the HBr generated during the reaction, regenerating the terminal alkyne for the catalytic cycle.[19]
-
Copper-Free Variants: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[17] These often require more sophisticated palladium catalysts and stronger bases but can provide cleaner reaction profiles.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent like THF or toluene, followed by the amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or warm gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst and amine salts.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 4-alkynyl-2-phenoxythiazole.
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI (2/4) | Et₃N | THF | RT | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI (3/5) | DIPEA | Toluene | 50 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos (2/4) | K₂CO₃ | MeCN | 60 | 70-85 (Copper-free) |
| Note: Yields are representative based on similar transformations and may require optimization. |
General Experimental Workflow and Safety
A successful synthesis relies on a systematic and logical workflow from reaction setup to final product characterization.
Figure 4: General workflow for cross-coupling reactions.
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is limited, related brominated aromatic compounds can be irritants. All reactions, especially those involving palladium catalysts and strong bases, should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its C4-bromo handle provides a reliable anchor point for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methodologies enable the straightforward synthesis of diverse libraries of substituted thiazoles, which are of high interest to the pharmaceutical and materials science communities. The protocols and rationale provided in this guide serve as a solid foundation for researchers to harness the full synthetic potential of this valuable intermediate.
References
- 1. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ikm.org.my [ikm.org.my]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijnc.ir [ijnc.ir]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the N-arylation of 4-bromo-2-phenoxythiazole
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The ability to introduce aryl substituents at the nitrogen atom (N-arylation) is a critical transformation for generating molecular diversity and optimizing pharmacological properties. This document provides a comprehensive guide to the experimental procedure for the N-arylation of 4-bromo-2-phenoxythiazole, a versatile building block in drug discovery. We will delve into two powerful catalytic systems, the Buchwald-Hartwig and Ullmann-type cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of N-Aryl-2-aminothiazoles
N-aryl-2-aminothiazole derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The synthesis of these compounds often relies on the formation of a carbon-nitrogen (C-N) bond between an aryl group and the amino group of the thiazole ring. Classic methods for achieving this, such as the Hantzsch thiazole synthesis followed by functionalization, can be lengthy and may lack the desired flexibility for rapidly exploring structure-activity relationships (SAR).
Modern cross-coupling methodologies, particularly those catalyzed by palladium and copper, have revolutionized the synthesis of N-arylated heterocycles.[5][6][7] These methods offer a more direct and modular approach, allowing for the coupling of a diverse range of aryl partners with the 2-aminothiazole core. This application note will focus on providing robust and reproducible protocols for the N-arylation of this compound, a substrate that combines the key thiazole nucleus with additional handles for further chemical modification.
Mechanistic Considerations: Palladium vs. Copper Catalysis
Two of the most prominent methods for C-N cross-coupling are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two is often dictated by substrate scope, functional group tolerance, and desired reaction conditions.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds.[6] While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[9][10]
Caption: Simplified catalytic cycle for the Ullmann condensation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store under inert atmosphere. |
| Aryl boronic acid (for Suzuki pre-functionalization if starting from a different thiazole) | ≥98% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Air and moisture sensitive. |
| Copper(I) iodide (CuI) | ≥99% | Commercially available | Protect from light. |
| Ligands (e.g., Xantphos, 1,10-Phenanthroline) | ≥98% | Commercially available | |
| Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) | Anhydrous | Commercially available | |
| Solvents (e.g., Toluene, Dioxane, DMF, Ethylene Glycol) | Anhydrous | Commercially available | Use freshly distilled or from a solvent purification system. |
| Schlenk flasks and other glassware | - | - | Oven-dried before use. |
| Magnetic stirrer and hotplate | - | - | |
| Inert gas supply (Argon or Nitrogen) | High purity | - |
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established methods for the N-arylation of 2-aminothiazoles.[5][11][12]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Base and Solvent: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol), followed by an anhydrous solvent like toluene or dioxane (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is based on modern Ullmann-type coupling procedures.[13][14]
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Inert Atmosphere: As in the previous protocol, ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Addition of Base and Solvent: Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 mmol), and a polar aprotic solvent like dimethylformamide (DMF) or ethylene glycol (5 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS. These reactions may require longer reaction times (24-48 hours).
-
Workup and Purification: Follow the same workup and purification steps as described in the palladium-catalyzed protocol.
Microwave-Assisted N-Arylation
For accelerated reaction times, microwave irradiation can be a powerful tool.[15][16][17]
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the thiazole (1.0 mmol), aryl halide (1.2 mmol), catalyst (Pd or Cu system as described above), base, and solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 30-60 minutes).
-
Workup and Purification: After cooling, perform the workup and purification as previously detailed.
Characterization of N-Arylated Products
The successful synthesis of the N-arylated this compound should be confirmed through various analytical techniques.[18][19]
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. A downfield shift of the thiazole proton may also be observed.[20] |
| ¹³C NMR | Appearance of new carbon signals corresponding to the aryl substituent. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of the desired product. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations (if starting from a primary amine) will be absent in the product. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use freshly dried solvents and reagents.- Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents. |
| Formation of side products (e.g., dehalogenation) | - Reaction temperature too high- Unsuitable ligand | - Lower the reaction temperature.- Screen alternative ligands that may favor the desired C-N coupling. |
| Difficulty in purification | - Co-elution of product with starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of a diverse library of compounds with potential therapeutic applications. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions provide effective means to achieve this. The choice of methodology will depend on the specific substrates and the desired reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and efficiently synthesize these valuable N-arylated thiazole derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 18. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-modal Approach to the Purification and Analysis of 4-Bromo-2-phenoxythiazole
Introduction
4-bromo-2-phenoxythiazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, combining a reactive bromo-thiazole core with a phenoxy group, makes it a valuable intermediate for synthesizing complex molecules with diverse biological activities. Given its intended use in sensitive applications such as drug development, achieving exceptionally high purity is not merely a goal but a prerequisite for reliable downstream applications and regulatory compliance.
The presence of unreacted starting materials, regioisomers, or byproducts from synthesis can drastically alter the compound's chemical and biological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical and preparative methods to purify and characterize this compound, ensuring the final product meets the stringent purity requirements for its intended use. We will explore a multi-modal strategy, combining chromatographic purification with rigorous analytical validation.
Overall Purification and Analysis Workflow
The purification of this compound from a crude synthetic mixture requires a systematic approach. The initial step involves a primary bulk purification to remove major impurities, followed by a rigorous analytical assessment of purity. If required, a secondary, high-resolution purification can be performed. The final stage is the unequivocal structural confirmation of the isolated compound.
Caption: Overall workflow for purification and analysis.
Primary Purification Methodologies
The choice between column chromatography and recrystallization for primary purification depends on the nature of the impurities and the scale of the synthesis.
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[1] This method is particularly effective for removing impurities with significantly different polarities from the target compound.
Rationale: The moderately polar nature of this compound allows it to be effectively separated from more polar starting materials or less polar, non-aromatic byproducts on a silica gel stationary phase.
Step-by-Step Protocol:
-
Eluent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate proportion).
-
The ideal eluent system will provide a retention factor (Rƒ) of 0.2-0.4 for the target compound, with good separation from all impurities.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.[3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often yields the best separation.
-
Collect fractions of equal volume and monitor the elution progress using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds that are relatively pure (>90%). The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[4]
Rationale: An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures to be effectively removed.[5]
Step-by-Step Protocol:
-
Solvent Selection:
-
Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) at room temperature and at their boiling points.[6]
-
A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added dropwise to induce crystallization.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to just completely dissolve the solid.[8]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.[6]
-
-
Hot Filtration:
-
If activated charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product.[7]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
|---|---|---|
| Oiling Out | Compound's melting point is below the solvent's boiling point; high impurity level. | Add more of the "good" solvent to lower the saturation temperature; use a seed crystal; switch to a lower-boiling solvent system.[7] |
| Low Yield | Too much solvent used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; concentrate the mother liquor to obtain a second crop.[7] |
| No Crystals Form | Solution is not saturated (too much solvent); solution is supersaturated. | Boil off some solvent to concentrate the solution; induce crystallization by scratching the flask's inner surface or adding a seed crystal. |
Analytical Methods for Purity and Structural Confirmation
After purification, a suite of analytical techniques must be employed to quantify purity and confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method is typically suitable for this compound.
Protocol and Parameters:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for the moderately non-polar analyte.[9] |
| Mobile Phase | Acetonitrile (A) and Water (B), both with 0.1% Trifluoroacetic Acid (TFA) | A gradient elution (e.g., starting at 50% A, ramping to 95% A) is effective for separating a range of impurities. TFA improves peak shape.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV-Vis at 254 nm | The aromatic rings in the molecule exhibit strong absorbance at this wavelength. |
| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |
Data Interpretation: Purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >99.5% is often desired for drug development applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing purity and confirming the molecular weight of volatile and thermally stable compounds.
Protocol and Parameters:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Non-polar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane) | This stationary phase separates compounds based on boiling point, which is suitable for this type of molecule.[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A temperature gradient is necessary to elute the compound in a reasonable time with good peak shape.[10] |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50 - 400 amu | Covers the expected molecular ion and fragment masses. |
Data Interpretation: The Total Ion Chromatogram (TIC) indicates purity, while the mass spectrum should show the characteristic molecular ion peak (M+) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and logical fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol and Parameters:
| Parameter | Recommended Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC |
Expected ¹H NMR Signals (in CDCl₃):
-
Thiazole Proton: A singlet around δ 7.0-7.5 ppm.
-
Phenoxy Protons: A multiplet system between δ 7.0-7.6 ppm, integrating to 5 protons. The exact pattern will depend on the specific chemical environment.
-
The spectrum should be clean, with sharp signals and correct integration values, and free from impurity peaks.[11]
Conclusion
The successful purification of this compound is a critical step in its journey from synthesis to application. A systematic approach combining bulk purification techniques like column chromatography or recrystallization with high-resolution analytical methods such as HPLC and GC-MS is essential for achieving the required purity. Finally, comprehensive structural confirmation using NMR spectroscopy provides the ultimate validation of the compound's identity. The protocols and guidelines presented in this application note offer a robust framework for researchers to obtain and verify high-purity this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: A Step-by-Step Guide to the Regioselective Synthesis of 4-Bromo-2-Phenoxythiazole Derivatives
Introduction: The Significance of the 2-Aryloxythiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds. The introduction of an aryloxy group at the 2-position of the thiazole nucleus, while retaining a bromine atom at the 4-position, generates a versatile scaffold—the 4-bromo-2-phenoxythiazole core. This structure is of significant interest to researchers in drug development as it provides two distinct points for further chemical modification. The 4-bromo position can be functionalized through various cross-coupling reactions, while the phenoxy moiety can be altered to modulate the compound's steric and electronic properties. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel therapeutic agents.
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound derivatives, starting from the readily available 2,4-dibromothiazole. We will delve into the mechanistic rationale behind the observed regioselectivity and present a detailed, step-by-step procedure for a copper-catalyzed Ullmann-type condensation reaction.
Scientific Rationale: Understanding the Regioselectivity of Substitution
The key to the successful synthesis of this compound from 2,4-dibromothiazole lies in the preferential substitution at the C2 position over the C4 position. This regioselectivity is a direct consequence of the electronic properties of the thiazole ring. The nitrogen atom in the thiazole ring is more electronegative than the sulfur atom and exerts a stronger electron-withdrawing inductive effect. This effect is more pronounced at the adjacent C2 position, rendering it more electrophilic and thus more susceptible to nucleophilic attack than the C4 position.[1]
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically a copper-catalyzed Ullmann condensation. In this reaction, a copper(I) catalyst activates the phenol to form a copper(I) phenoxide species. This species then undergoes a coupling reaction with the 2,4-dibromothiazole. The preferential attack at the electron-deficient C2 position leads to the selective formation of the 2-phenoxy-4-bromothiazole product.
Experimental Workflow Overview
Below is a graphical representation of the overall synthetic workflow, from starting materials to the final purified product.
Caption: Overall workflow for the synthesis of this compound derivatives.
Detailed Step-by-Step Protocol: Synthesis of this compound
This protocol details the synthesis of the parent this compound. The procedure can be adapted for various substituted phenols.
Materials and Reagents:
-
2,4-Dibromothiazole (1.0 eq.)
-
Phenol (1.2 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography eluent
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) setup
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2,4-dibromothiazole (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry (e.g., approximately 5-10 mL per mmol of 2,4-dibromothiazole).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][3][4][5] A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to separate the product from any unreacted starting material and byproducts.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Synthesis of this compound Derivatives
The following table summarizes the reaction conditions and outcomes for the synthesis of a small library of this compound derivatives using the general protocol described above.
| Entry | Phenol Derivative | R Group | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1 | Phenol | H | 130 | 18 | 78 |
| 2 | 4-Methoxyphenol | 4-OCH₃ | 130 | 16 | 82 |
| 3 | 4-Chlorophenol | 4-Cl | 140 | 24 | 71 |
| 4 | 4-Nitrophenol | 4-NO₂ | 140 | 24 | 65 |
| 5 | 2-Methylphenol | 2-CH₃ | 130 | 20 | 75 |
Troubleshooting and Best Practices
-
Low Yield: If the reaction yield is low, ensure that all reagents and the solvent are anhydrous. The presence of water can deactivate the catalyst and hydrolyze the starting material. Increasing the reaction temperature or time may also improve the yield. The quality of the copper(I) iodide is also crucial; using freshly opened or properly stored catalyst is recommended.
-
Formation of Byproducts: The formation of bis-substituted products (where both bromine atoms are replaced) can occur, especially with prolonged reaction times or higher temperatures. Careful monitoring by TLC is essential to stop the reaction upon consumption of the starting material.
-
Difficult Purification: Some derivatives may be difficult to separate from unreacted phenol. An initial wash of the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup can help remove excess phenol. For basic thiazole derivatives that streak on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) can improve the separation.[6]
Mechanistic Diagram of Ullmann Condensation
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
Application Notes and Protocols for the Investigation of 4-bromo-2-phenoxythiazole in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of 4-bromo-2-phenoxythiazole as a novel scaffold for the development of kinase inhibitors. While this specific molecule is not extensively documented in current literature as a kinase inhibitor, its structural motifs—the thiazole core, a phenoxy group, and a bromine atom—are prevalent in numerous potent and selective kinase inhibitors. This guide is therefore based on established principles in medicinal chemistry and well-validated protocols for analogous compounds, offering a robust framework for pioneering research into this promising chemical entity.
Scientific Rationale: The Potential of the this compound Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold integrates three key features that suggest its potential as a valuable starting point for kinase inhibitor design:
-
The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its heteroaromatic nature allows for a variety of interactions within the ATP-binding pocket of kinases, serving as a versatile anchor for further functionalization.
-
The 2-Phenoxy Group: The phenoxy moiety is a key pharmacophore in many kinase inhibitors.[1] It can mimic the adenine region of ATP, forming crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region.[1] Its presence can significantly contribute to the binding affinity and selectivity of the inhibitor.
-
The 4-Bromo Substitution: Halogen atoms, particularly bromine, are increasingly utilized in rational drug design to enhance inhibitor potency and selectivity. The bromine atom can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich atoms in the kinase active site, thereby stabilizing the inhibitor-enzyme complex.[2][3]
Given these features, it is hypothesized that the this compound scaffold can be effectively utilized to develop novel inhibitors targeting various kinase families, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Synthesis of this compound and its Analogs
The synthesis of this compound can be approached through a multi-step synthetic route, leveraging established methodologies such as the Hantzsch thiazole synthesis. A proposed synthetic pathway is outlined below.
Caption: Proposed synthetic route for this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed adaptation based on the Hantzsch thiazole synthesis and subsequent bromination.[4][5]
Step 1: Synthesis of Phenyl Thiourea
-
To a stirred solution of phenol in a suitable solvent (e.g., acetone), add an equimolar amount of ammonium thiocyanate.
-
Slowly add a solution of benzoyl chloride in the same solvent.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain phenyl thiourea.
Step 2: Synthesis of 2-Phenoxy-4-methylthiazole
-
Dissolve phenyl thiourea and a slight excess of chloroacetone in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 2-phenoxy-4-methylthiazole.
Step 3: Synthesis of 4-bromo-2-phenoxy-4-methylthiazole
-
Dissolve 2-phenoxy-4-methylthiazole in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) in portions while stirring at room temperature.
-
Continue stirring for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain this compound.
In Vitro Biochemical Kinase Assays
To evaluate the inhibitory potential of this compound and its derivatives against specific kinase targets, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[6][7][8]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In each well of the assay plate, add the test compound, substrate, and assay buffer.
-
Initiate the kinase reaction by adding a solution of the kinase and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| BPT-001 | PI3Kα | Hypothetical Value |
| BPT-002 | PI3Kβ | Hypothetical Value |
| BPT-003 | mTOR | Hypothetical Value |
| Staurosporine | Pan-Kinase | Reference Value |
| (BPT: this compound) |
Cellular Assays for On-Target Activity
To confirm that the inhibitory activity observed in biochemical assays translates to a cellular context, it is essential to perform cell-based assays that measure the inhibition of the target kinase's signaling pathway. For a PI3K/Akt pathway inhibitor, a Western blot analysis of phosphorylated Akt (p-Akt) is a standard method.[9][10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Protocol 3: Western Blot Analysis of Phospho-Akt (Ser473)
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and β-actin (as a loading control).
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and then to the loading control.
-
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its inhibitory activity and selectivity. A proposed workflow for SAR studies is depicted below.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-bromo-2-phenoxythiazole Synthesis
Welcome to the technical support resource for the synthesis of 4-bromo-2-phenoxythiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and understand the underlying chemical principles that govern reaction outcomes. The information herein is synthesized from established literature and practical experience to ensure scientific integrity and reproducibility.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common pathway involves the formation of the 2-phenoxythiazole core followed by a regioselective bromination. This guide addresses potential pitfalls in both stages of this sequence.
Core Synthetic Workflow
The primary synthetic route involves a copper-catalyzed C-O cross-coupling (Ullmann Condensation) to form the 2-phenoxythiazole intermediate, followed by electrophilic bromination.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My bromination reaction yield is very low, with significant starting material remaining. What are the common causes?
Answer: A low conversion rate in the bromination of 2-phenoxythiazole is a frequent issue that can typically be traced back to three areas: reagent quality, reaction initiation, or insufficient reactivity.
-
Reagent Quality: The most common culprit is the brominating agent, N-Bromosuccinimide (NBS). NBS can decompose over time, especially if exposed to moisture or light. It is crucial to use freshly recrystallized or newly purchased NBS for optimal results. The purity of the 2-phenoxythiazole starting material is also critical, as impurities can interfere with the reaction.
-
Reaction Conditions: While the electron-rich thiazole ring is activated by the 2-phenoxy group, the reaction may still require specific conditions to proceed efficiently.[1]
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) are often effective.[2] A solvent study is recommended if conversion is poor.
-
Temperature: Most electrophilic brominations of activated heterocycles proceed at room temperature or slightly below (0 °C to RT).[2] If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but this may increase the risk of side reactions.
-
-
Radical vs. Electrophilic Pathway: NBS can react via either a radical or an electrophilic pathway.[3] For aromatic systems, the electrophilic pathway is generally desired. Traces of acid (HBr) can form in situ, which helps polarize the N-Br bond of NBS, making the bromine more electrophilic. However, if the reaction fails to start, the addition of a radical initiator like AIBN or exposure to a sunlamp is a common strategy for other types of NBS brominations, though it may not be ideal for this specific substrate and could lead to unwanted side reactions.[4][5]
Question 2: I am getting a mixture of isomers (4-bromo and 5-bromo). How can I improve regioselectivity for the 4-bromo product?
Answer: Regioselectivity is a significant challenge in the electrophilic substitution of thiazoles. The C5 position is often the most nucleophilic and kinetically favored site for attack.[1] However, the formation of the 4-bromo isomer is possible and can be influenced by several factors.
-
Steric Hindrance: The phenoxy group at the C2 position, while electronically activating, also provides some steric bulk. This may create a slight preference for attack at the less hindered C4 position over the C5 position, which is adjacent to the bulky sulfur atom.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Experimenting with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., acetonitrile, THF, DMF) can help optimize for the desired isomer.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often increases selectivity by favoring the thermodynamically more stable product, or by better differentiating the activation energies for attack at C4 versus C5.
Question 3: My reaction is producing a significant amount of di-brominated (4,5-dibromo) product. How can I prevent this?
Answer: The formation of a di-brominated product indicates that the mono-brominated product is reactive enough to undergo a second bromination. The key to preventing this is precise stoichiometric control and careful monitoring.
-
Reagent Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) relative to the 2-phenoxythiazole. This ensures that the brominating agent is the limiting reagent and is consumed before significant di-bromination can occur.
-
Slow Addition: Add the NBS solution dropwise to the solution of 2-phenoxythiazole over an extended period (e.g., 30-60 minutes) at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the brominating agent in the reaction mixture at all times, favoring the mono-bromination reaction.[6]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Spot for the starting material, the desired mono-bromo product, and the di-bromo product (which should have a different Rf value). Quench the reaction as soon as the starting material is consumed but before a significant amount of the di-bromo spot appears.
Question 4: I am having difficulty purifying the final product from succinimide and isomeric impurities.
Answer: Purification requires a multi-step approach.
-
Initial Workup: After the reaction is complete, it is often quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine species. The succinimide byproduct has some water solubility. Washing the organic layer with water or a mild base (e.g., saturated NaHCO₃ solution) can help remove a significant portion of it.
-
Column Chromatography: This is the most effective method for separating the desired 4-bromo isomer from the 5-bromo isomer and any remaining starting material or di-bromo product. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The polarity differences between the isomers are often sufficient for separation.
-
Recrystallization: If a pure fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used to achieve high analytical purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing the 2-phenoxythiazole precursor?
The precursor is best synthesized via an Ullmann condensation reaction.[7][8] This involves the copper-catalyzed coupling of 2-bromothiazole with phenol. Typical conditions involve using a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures (100-150 °C). Modern protocols may use ligands like phenanthroline to facilitate the reaction at lower temperatures.[9]
Q2: Which brominating agent is better for this reaction, N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
NBS is strongly recommended over liquid bromine. NBS is a solid that is safer and easier to handle than the highly corrosive and volatile Br₂. More importantly, NBS allows for better control over the reaction by generating a low concentration of the active brominating species, which helps to minimize over-reaction and the formation of byproducts like the di-bromo adduct.[4][10]
Q3: How can I definitively confirm the regiochemistry of my final product as 4-bromo vs. 5-bromo?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
-
¹H NMR: The proton on the thiazole ring (at C5 for the 4-bromo isomer, or C4 for the 5-bromo isomer) will appear as a singlet. The chemical shift will be different for the two isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment is the most powerful tool. For the 4-bromo isomer, irradiation of the protons on the phenoxy ring should show an NOE correlation to the C5-proton of the thiazole ring. For the 5-bromo isomer, no such correlation would be expected due to the larger distance.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous structural proof.[11]
Q4: What is the likely mechanism for the bromination of 2-phenoxythiazole with NBS?
The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The phenoxy group at C2 is an ortho-, para- director in benzene chemistry; in the thiazole system, it acts as an activating group. The π-electron system of the thiazole ring attacks the electrophilic bromine atom of NBS (which may be activated by trace acid), forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. A base (like the succinimide anion) then removes the proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxythiazole (Ullmann-type Coupling)
| Reagent | M.W. | Amount | Equivalents |
| 2-Bromothiazole | 164.03 | 1.64 g | 1.0 |
| Phenol | 94.11 | 1.04 g | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiazole (1.0 eq), phenol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the 2-bromothiazole spot has disappeared.
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 2-phenoxythiazole as a clear oil or low-melting solid.
Protocol 2: Bromination to Synthesize this compound
| Reagent | M.W. | Amount | Equivalents |
| 2-Phenoxythiazole | 177.21 | 1.77 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.69 g | 0.95 |
| Acetonitrile (CH₃CN) | - | 30 mL | - |
Procedure:
-
Dissolve 2-phenoxythiazole (1.0 eq) in acetonitrile (30 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (0.95 eq) in a minimum amount of acetonitrile.
-
Add the NBS solution dropwise to the stirred 2-phenoxythiazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexanes) for the consumption of starting material (typically 2-4 hours).
-
Once the reaction is complete, quench by adding 20 mL of 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Add 50 mL of water and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the desired 4-bromo isomer from any byproducts.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation [mdpi.com]
- 11. researchgate.net [researchgate.net]
challenges in the regioselective synthesis of 4-bromo-2-phenoxythiazole
Technical Support Center: Synthesis of 4-Bromo-2-Phenoxythiazole
Welcome to the technical support hub for the regioselective synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole functionalization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Part 1: Strategic Synthesis Planning & Core Challenges
The primary challenge in synthesizing this compound lies in achieving regiocontrol. Direct electrophilic bromination of a 2-phenoxythiazole precursor is unlikely to yield the desired C4-isomer selectively due to the inherent electronic properties of the thiazole ring.
Frequently Asked Questions (FAQs): Initial Strategy
Q1: Why is direct bromination of 2-phenoxythiazole not a recommended strategy for obtaining the 4-bromo isomer?
A1: The electronic landscape of the thiazole ring inherently favors electrophilic substitution at the C5 position, which is the most electron-rich site.[1][2] The 2-phenoxy group, being an electron-donating group, further activates the ring, reinforcing this C5 selectivity. Attempting direct bromination with agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) will likely result in a mixture of products, with the 5-bromo-2-phenoxythiazole being the major isomer, leading to significant purification challenges and low yields of the target compound.
Q2: What are the most viable and regioselective synthetic routes to this compound?
A2: Two primary strategies have proven effective, bypassing the issue of poor regioselectivity in direct bromination:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromothiazole. This is often the most direct and reliable method. It involves reacting commercially available or synthesized 2,4-dibromothiazole with a phenoxide nucleophile. The reaction leverages the differential reactivity of the C2 and C4 positions.
-
Route B: Constructing the Ring via Hantzsch Thiazole Synthesis. This classical approach involves building the desired thiazole ring from acyclic precursors that already contain the necessary functionalities in the correct positions. This method offers great flexibility but requires careful synthesis of the starting materials.
Decision Workflow for Synthesis Strategy
The following workflow can help you select the most appropriate strategy based on available resources and experimental goals.
Caption: Decision tree for selecting a synthetic strategy.
Part 2: Troubleshooting Guide for Route A (SNAr Approach)
This route is predicated on the reaction of 2,4-dibromothiazole with a phenoxide salt. The success of this synthesis hinges on the selective substitution of the C2-bromo substituent.
Caption: Workflow for the SNAr synthesis of this compound.
Troubleshooting Common Issues (Route A)
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No or Low Conversion | 1. Inefficient Phenoxide Formation: The base used was not strong enough to fully deprotonate the phenol. 2. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for the SNAr reaction. 3. Inactive Catalyst (if used): A copper or palladium catalyst may be required for less activated systems, and it may be poisoned. | 1. Base Selection: Switch from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete and irreversible formation of the phenoxide.[3] 2. Temperature Optimization: Gradually increase the reaction temperature. SNAr reactions on heteroaromatics often require heating (e.g., 80-120 °C) to proceed at a reasonable rate. Monitor by TLC to avoid decomposition. 3. Catalyst Considerations: While often not necessary for this specific transformation, consider adding a catalyst like CuI with a ligand such as L-proline if uncatalyzed conditions fail. |
| Poor Regioselectivity (Mixture of 2- and 4-phenoxy isomers) | 1. High Reaction Temperature: At elevated temperatures, the kinetic preference for C2 substitution can diminish, allowing for competitive substitution at the C4 position. | 1. Control Temperature: Lower the reaction temperature and allow for a longer reaction time. The C2 position of 2,4-dibromothiazole is electronically more deficient and sterically more accessible, making it the kinetically favored site for nucleophilic attack.[4][5] Running the reaction at the lowest feasible temperature maximizes this kinetic selectivity. |
| Formation of Diphenoxy Side Product | 1. Excess Phenoxide: Using more than one equivalent of the phenoxide nucleophile. 2. Prolonged Reaction Time/High Temperature: Forcing conditions can lead to a second substitution at the C4 position of the desired product. | 1. Stoichiometric Control: Use precisely 1.0 equivalent of phenol and base relative to 2,4-dibromothiazole. 2. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting 2,4-dibromothiazole is consumed to prevent the subsequent substitution reaction. |
Validated Experimental Protocol: SNAr Route
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Phenoxide Generation: Add phenol (1.0 eq.) to the flask. Then, add potassium carbonate (K₂CO₃, 1.5 eq.) or portion-wise sodium hydride (NaH, 1.1 eq.) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Thiazole: Add 2,4-dibromothiazole (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress by TLC (staining with potassium permanganate). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.[6]
Part 3: Troubleshooting Guide for Route B (Hantzsch Synthesis)
This route involves the condensation of an α-bromocarbonyl compound with a suitable thioamide, in this case, phenoxythiocarbamide or a synthetic equivalent.
Frequently Asked Questions (FAQs): Hantzsch Synthesis
Q1: What are the key starting materials for the Hantzsch synthesis of this compound?
A1: The core disconnection leads to two components:
-
Component 1 (C4-C5 fragment): A 3-carbon α,α-dihalocarbonyl compound that can be converted to a suitable α-bromoketone, such as 1,3-dibromoacetone.
-
Component 2 (S-C2-N fragment): A thioamide containing the phenoxy group, such as phenoxythiocarbamide. The synthesis of this reagent can be challenging.
Q2: What are the common failure points in a Hantzsch thiazole synthesis?
A2: Common issues include low cyclization yields, difficulty in preparing the thioamide precursor, and the formation of side products from self-condensation of the α-haloketone.[7] The reaction conditions, particularly pH, must be carefully controlled to favor the desired cyclization pathway.
Troubleshooting Common Issues (Route B)
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Thiazole Product | 1. Decomposition of Thioamide: The phenoxythiocarbamide precursor may be unstable under the reaction conditions. 2. Side Reactions of α-haloketone: The α-haloketone can undergo self-condensation or other reactions in the presence of base. 3. Incorrect Stoichiometry or Order of Addition. | 1. Protecting Groups/Alternate Reagents: If the thioamide is unstable, consider an alternative strategy where the phenoxy group is installed after the thiazole ring is formed. 2. Controlled Conditions: Add the α-haloketone slowly to the solution of the thioamide at a controlled temperature (often room temperature or slightly below) to minimize its self-reaction. Ensure the reaction medium is not overly basic. 3. Optimize Stoichiometry: Typically, a 1:1 stoichiometry is used. Ensure reagents are pure and added in the correct ratio. |
| Difficulty in Product Purification | 1. Formation of Isomeric Byproducts: Depending on the exact α-halocarbonyl used, isomeric thiazoles could form. 2. Presence of Unreacted Starting Materials. | 1. Purification Strategy: A combination of recrystallization and column chromatography is often necessary.[6] 2. Analytical Confirmation: Confirm the structure and regiochemistry of the final product unequivocally using 2D NMR techniques (COSY, NOESY, HMBC) to establish connectivity. |
Part 4: Product Characterization & Purity Assessment
Q: How can I definitively confirm the regiochemistry of my product as this compound and not the 5-bromo isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: In this compound, you will observe a single proton signal for the thiazole ring (the C5-H). In the 5-bromo isomer, you would see the signal for the C4-H. These protons have distinct chemical shifts. The C5-H of a thiazole is typically found further downfield than the C4-H.
-
Nuclear Overhauser Effect (NOE): An NOE experiment is definitive. Irradiation of the ortho-protons of the phenoxy group should show an NOE enhancement to the C5-H proton in the 5-bromo isomer, but no such enhancement to the thiazole proton in the 4-bromo isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C4 and C5, will be significantly different depending on which one is attached to the bromine atom.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Brominated Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic compounds.
Introduction: The Nuances of Heterocyclic Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when one of the coupling partners is a brominated heterocycle, unique challenges can arise. The electronic properties of the heteroatoms, potential for catalyst inhibition, and increased susceptibility to side reactions necessitate a more nuanced approach to reaction optimization and troubleshooting.[3]
This guide is structured to address specific problems you may encounter in the lab, providing not just solutions but also the underlying chemical principles to help you make informed decisions in your future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a brominated heterocycle is giving low to no yield. What are the most likely causes?
Low yields are a common frustration, but systematic troubleshooting can often pinpoint the issue.[4][5] The primary culprits often fall into one of several categories: catalyst deactivation, issues with the reaction components, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
Explanation: The palladium catalyst is the heart of the reaction.[6] Heterocycles, particularly those containing nitrogen or sulfur, can coordinate to the palladium center, inhibiting its catalytic activity.[3][7] Additionally, impurities in your starting materials or solvents can "poison" the catalyst.
-
Solutions:
-
Use a Fresh, High-Quality Catalyst: Ensure your palladium source is from a reputable supplier and has been stored correctly under an inert atmosphere.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can protect the palladium center and accelerate the rate-limiting oxidative addition step, especially with electron-rich heterocycles.[8][9]
-
Purify Starting Materials: Ensure your brominated heterocycle, boronic acid/ester, and solvents are free from impurities that could interfere with the catalyst.
-
-
-
Inefficient Oxidative Addition:
-
Explanation: The first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, can be sluggish, particularly with electron-rich or sterically hindered heterocycles.[8][10]
-
Solutions:
-
Ligand Selection: As mentioned above, bulky, electron-rich ligands are crucial for facilitating oxidative addition.[8]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for this step. However, be mindful of potential substrate or product decomposition at higher temperatures.
-
-
-
Problems with the Boronic Acid/Ester:
-
Explanation: Boronic acids are susceptible to a key side reaction called protodeboronation , where the carbon-boron bond is cleaved by a proton source (like water), rendering the nucleophile inactive.[11] This is particularly problematic with electron-deficient heteroaryl boronic acids.[3]
-
Solutions:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable than their corresponding boronic acids and less prone to protodeboronation.[12]
-
Use Anhydrous Conditions (with caution): While counterintuitive for a reaction that often uses aqueous base, minimizing water can sometimes suppress protodeboronation. However, some water is often necessary for the base to function effectively.
-
Potassium Trifluoroborates: These reagents are highly stable crystalline solids that are less susceptible to protodeboronation and can be excellent alternatives to boronic acids.[13]
-
-
-
Suboptimal Base or Solvent Choice:
-
Explanation: The base is critical for activating the boronic acid in the transmetalation step.[14][15] The choice of base and solvent are often intertwined and can dramatically impact the reaction outcome.[16][17]
-
Solutions:
-
Base Screening: If a standard base like Na₂CO₃ or K₂CO₃ is failing, consider screening other options. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with less reactive partners.[18] Weaker bases like KF can be useful when base-sensitive functional groups are present.[14]
-
Solvent Screening: Common solvents include ethereal options like dioxane or THF, or polar aprotics like DMF, often with water as a co-solvent. The optimal choice depends on the solubility of your substrates and the temperature required.
-
-
Q2: I'm observing significant amounts of a homocoupled product from my boronic acid. How can I prevent this?
The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction known as homocoupling.[19]
Primary Cause & Mechanism:
-
Presence of Oxygen: The most common culprit for homocoupling is the presence of molecular oxygen in the reaction mixture.[7][20] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[21]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. Common methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert gas atmosphere is highly effective.
-
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction, though ensuring anaerobic conditions remains paramount.
Q3: My reaction is producing a de-brominated version of my starting heterocycle. What is causing this and how do I stop it?
The loss of the bromine atom from your starting material without the desired coupling is a form of hydrodehalogenation.
Potential Causes & Solutions:
-
Protodeboronation Followed by Protonolysis: In some cases, particularly with N-H containing heterocyles like pyrroles or indoles, the reaction conditions can facilitate removal of the bromine.[22]
-
Solution: Protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can often suppress this side reaction.[22]
-
-
Impure Reagents: Certain impurities can act as hydride sources, leading to reductive cleavage of the C-Br bond.
-
Solution: Ensure all reagents, especially the solvent and base, are of high purity.
-
Q4: How do I choose the right catalyst, ligand, base, and solvent for my specific brominated heterocycle?
While there is no single "magic bullet" combination, understanding the electronic and steric properties of your substrate can guide your choices.[23][24]
A General Strategy for Optimization:
The following table provides a starting point for reaction optimization based on the electronic nature of the brominated heterocycle.
| Heterocycle Type | Typical Challenge | Recommended Starting Conditions | Rationale |
| Electron-Deficient (e.g., Pyridine, Pyrimidine, Pyrazine) | Catalyst inhibition by nitrogen lone pair. | Catalyst: Pd(OAc)₂ or Pd₂(dba)₃Ligand: Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Base: K₃PO₄ or Cs₂CO₃Solvent: Dioxane/H₂O or Toluene/H₂O | Electron-rich ligands accelerate oxidative addition and stabilize the catalyst against coordination by the heterocycle's nitrogen.[3] Stronger bases are often needed to facilitate transmetalation. |
| Electron-Rich (e.g., Furan, Thiophene, Pyrrole) | Slower oxidative addition.[9] | Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄Ligand: (if not using a pre-formed complex) dppf or PPh₃Base: Na₂CO₃ or K₂CO₃Solvent: DME/H₂O or THF/H₂O | "Standard" conditions are often sufficient as these heterocyles are generally good coupling partners.[23] The C-Br bond is more readily activated. |
| Sterically Hindered (e.g., Bromine adjacent to a large substituent) | Slow oxidative addition and reductive elimination. | Catalyst: Pd(OAc)₂Ligand: Very bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)[14] Base: K₃PO₄ or KOtBuSolvent: Toluene or Dioxane | Highly sterically demanding ligands can promote the reaction by forcing the coupling partners into proximity and accelerating the reductive elimination step. |
Visualization of Troubleshooting & Reaction Mechanism
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving common issues in Suzuki couplings with brominated heterocycles.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of a generic brominated heterocycle with an arylboronic acid. Note: Optimization of all parameters may be necessary for your specific substrates.[25]
Materials:
-
Brominated heterocycle (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the brominated heterocycle (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[25]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[25]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed (typically 2-24 hours).[2]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[25]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[25]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Polar 4-Bromo-2-Phenoxythiazole Derivatives
Welcome to the technical support center for the purification of polar 4-bromo-2-phenoxythiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific heterocyclic compounds. The unique combination of a polar thiazole ring, a bulky phenoxy group, and a labile bromine atom presents a distinct set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses the most frequent and frustrating issues encountered during the purification of polar this compound derivatives in a direct question-and-answer format.
Question 1: My compound is streaking badly on a silica gel TLC plate, even with highly polar solvent systems like 10% methanol in dichloromethane. How can I get clean spots and good separation?
Answer: This is a classic problem with nitrogen-containing heterocycles on standard silica gel.[1] The streaking, or tailing, is often caused by strong, non-ideal interactions between the basic nitrogen atom(s) in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This leads to slow, uneven migration up the plate.
Solutions:
-
Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica, leading to sharper spots.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexane or dichloromethane/methanol solvent system. This is often the first and best choice for basic compounds.
-
Ammonia Solution: For very polar compounds that are still not moving, a solution of 10% ammonium hydroxide in methanol can be used as a potent polar modifier, typically added at 1-10% to dichloromethane.[4]
-
-
Stationary Phase Change: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[2][4] You will need to re-develop your solvent system, as Rf values will differ significantly.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base to neutralize the acidic sites, though this is less common now with the availability of alternative phases.[4]
-
Question 2: I ran a flash column, but my yield is extremely low. I suspect the compound is stuck on the silica gel. Is it gone forever?
Answer: Low recovery is a common and concerning issue, often stemming from irreversible adsorption or on-column degradation.[4] Given the structure of 4-bromo-2-phenoxythiazoles, several factors could be at play.
Solutions:
-
Stability Check (2D TLC): Before running a large-scale column, it's crucial to check if your compound is stable on silica. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then dry the plate completely. Rotate the plate 90 degrees and run it again in the same eluent. If the spot migrates to the diagonal, your compound is stable. If a new spot appears or there is significant streaking from the original spot, your compound is degrading on the silica.[4][5]
-
Column Purge: If you suspect the compound is simply strongly adsorbed, you can try to "strip" the column with a very strong solvent system after your initial elution. A gradient up to 20-30% methanol in dichloromethane, sometimes with a few percent of acetic or formic acid (if your compound is stable to acid), can elute highly polar compounds.
-
Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar compounds. In reverse-phase chromatography, the stationary phase is non-polar (like C18-modified silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures).[6][7] Your polar compound will have weaker interactions with the stationary phase and elute more readily, often with much higher recovery.
Question 3: My NMR analysis shows that the bromine atom is being partially or fully replaced during purification. How can I prevent this debromination?
Answer: The C4-Br bond on a thiazole ring can be susceptible to nucleophilic displacement or degradation, especially under certain conditions. The purification process itself can inadvertently cause this unwanted reaction.
Solutions:
-
Avoid Reactive Solvents/Additives: Methanol, while a common polar solvent, can sometimes act as a nucleophile, especially with prolonged exposure on an active surface like silica. If you observe methoxy-substitution, switch to a less nucleophilic polar solvent like acetonitrile or THF if compatible. Similarly, avoid strong, hard bases if possible.
-
Control pH: The stability of brominated heterocycles can be pH-dependent. Using buffered mobile phases in reverse-phase chromatography can help maintain a stable pH environment.[8] For silica gel chromatography, using triethylamine as a basic modifier is generally safe.
-
Minimize Purification Time: The longer your compound is exposed to the stationary phase, the greater the chance of degradation.[9] Optimize your chromatography to be as fast and efficient as possible. Using flash chromatography with slightly higher flow rates can reduce the residence time on the column.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a new this compound derivative?
A1: Start with solubility tests and thin-layer chromatography (TLC). Assess the compound's solubility in common lab solvents. Then, use TLC to screen different stationary phases (silica, alumina, C18) and mobile phase systems to find conditions that give your desired compound an Rf (retention factor) of ~0.3-0.4 for column chromatography.[2] This initial screening is invaluable and saves significant time and material.
Q2: When should I choose reverse-phase chromatography over normal-phase (silica gel)?
A2: Reverse-phase chromatography is generally preferred for polar compounds.[7][10] If your compound requires a mobile phase more polar than ~5% methanol in dichloromethane on silica gel to move off the baseline, it is a strong candidate for reverse-phase purification.[4] Reverse-phase also excels at separating molecules with minor differences in their hydrophobic character.[10]
Q3: Are there any non-chromatographic methods suitable for these compounds?
A3: Yes. If your compound is a solid and has moderate to high purity (>90%), recrystallization is an excellent and scalable option. The key is finding a solvent or solvent pair in which your compound is soluble when hot but poorly soluble when cold.[11][12] Common systems for polar aromatic compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[13] Trituration (suspending the crude material in a solvent where the desired compound is insoluble but impurities are soluble) can also be a simple and effective cleanup step.
Visualization of Purification Strategy
The following decision tree can help guide your choice of purification technique.
Caption: Decision tree for selecting a purification strategy.
Detailed Protocol: Reverse-Phase Flash Chromatography
This protocol provides a robust starting point for purifying a polar this compound derivative that behaves poorly on silica gel.
Objective: To purify a polar this compound derivative using automated flash chromatography on a C18 stationary phase.
Materials:
-
Crude this compound derivative
-
Reverse-phase C18 flash column (e.g., Teledyne ISCO RediSep Rf Gold C18)
-
HPLC-grade water (Mobile Phase A)
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B)
-
0.1% Formic Acid or Trifluoroacetic Acid (TFA) (Optional modifier for both A and B)
-
Automated flash chromatography system
-
Rotary evaporator
Methodology:
-
Sample Preparation & Dry Loading:
-
Dissolve ~100 mg of the crude product in a minimal amount of a strong solvent in which it is freely soluble (e.g., methanol, DMSO, or DMF).
-
Add 1-2 g of C18-functionalized silica ("C18 sorbent") or Celite to this solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.[14] Dry loading prevents peak fronting and band broadening associated with injecting samples dissolved in strong solvents.[15]
-
-
Column Equilibration:
-
Install the appropriate size C18 column onto the flash system.
-
Equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase composition (e.g., 95% Water / 5% ACN). Ensure all air is purged from the system.
-
-
Loading the Sample:
-
Transfer the dry-loaded sample powder into an empty solid-load cartridge.
-
Attach the cartridge in-line with the equilibrated C18 column.
-
-
Elution and Fraction Collection:
-
Begin the purification run with a gradient optimized based on prior TLC or HPLC analysis. A good starting universal gradient is:
-
0-2 CV: 5% B (hold to elute very polar impurities)
-
2-15 CV: 5% to 95% B (linear gradient)
-
15-20 CV: 95% B (hold to elute non-polar impurities)
-
-
Set the fraction collector to trigger based on UV absorbance at a wavelength where your compound absorbs (typically 254 nm or 280 nm for aromatic systems).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the organic solvent (ACN or MeOH) using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the final product.
-
Data Summary Table
The choice of chromatographic conditions is critical. The following table provides a starting point for solvent selection.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Best For... | Key Considerations |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less polar derivatives, compounds stable on silica. | Add 0.5-1% Et₃N for basic compounds to prevent streaking.[1] |
| Normal-Phase | Alumina | Hexane/Ethyl Acetate, Dichloromethane | Basic or acid-sensitive compounds.[4] | Available in basic, neutral, and acidic grades. Match to compound stability. |
| Reverse-Phase | C18-Silica | Water/Acetonitrile, Water/Methanol | Highly polar derivatives , compounds that streak or degrade on silica.[6][16] | Adding 0.1% acid (TFA, Formic) can sharpen peaks of acidic/basic compounds. |
References
- 1. reddit.com [reddit.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. sse.co.th [sse.co.th]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. lookchem.com [lookchem.com]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
how to improve the efficiency of 4-bromo-2-phenoxythiazole reactions
Welcome to the technical support center for optimizing reactions with 4-bromo-2-phenoxythiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile heterocyclic building block. Its primary utility lies in its C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. The most common transformations are Suzuki-Miyaura couplings (to form C-C bonds), Buchwald-Hartwig aminations (to form C-N bonds), and Sonogashira couplings (to form C-C triple bonds). These reactions make it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.
Q2: Why are my cross-coupling reactions with this compound sluggish compared to simpler aryl bromides like bromobenzene?
A2: The reactivity of an aryl halide in cross-coupling is heavily influenced by the electronic nature of the aromatic ring. Thiazoles are electron-deficient heterocycles. While this electron-withdrawing nature can facilitate the oxidative addition step, which is often rate-limiting, the presence of heteroatoms (N, S) can also lead to catalyst inhibition.[1] The lone pairs on the nitrogen and sulfur atoms can coordinate to the palladium center, potentially deactivating the catalyst or hindering the desired catalytic cycle. Therefore, careful selection of ligands that can stabilize the active catalyst and prevent unwanted coordination is critical.
Q3: How important is the purity of reagents and the reaction atmosphere?
A3: Extremely important. Palladium-catalyzed reactions are highly sensitive to impurities, particularly oxygen and water.[2] The active form of the catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by trace oxygen.[2] This leads to the formation of palladium black and a stalled reaction.[2] Water can interfere with the base and can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[3] Therefore, using anhydrous solvents, degassing the reaction mixture thoroughly, and maintaining a strictly inert atmosphere (argon or nitrogen) are paramount for reproducibility and high yields.[2][4]
Q4: Can I use the same conditions for a Suzuki, Buchwald-Hartwig, and Sonogashira coupling?
A4: Not usually. While all are palladium-catalyzed, the optimal conditions (catalyst, ligand, base, solvent) are specific to the reaction type.
-
Suzuki-Miyaura: Often requires a weaker inorganic base (e.g., K₂CO₃, K₃PO₄) and a protic co-solvent (e.g., water) to facilitate the transmetalation step.[5]
-
Buchwald-Hartwig Amination: Typically requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) to deprotonate the amine nucleophile.[5]
-
Sonogashira Coupling: Traditionally uses a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N, DIPEA) that also serves as the solvent.[5]
Each reaction has a distinct mechanism, and the conditions are tailored to optimize each step of the respective catalytic cycle.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Product Yield with Unreacted Starting Material
Your reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of remaining this compound.
This issue typically points to an inactive catalyst or suboptimal reaction conditions that prevent the catalytic cycle from starting or proceeding efficiently.
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst & Ligand Choice: The Pd source and ligand are critical. For electron-deficient heteroaryl bromides like this, standard ligands like PPh₃ may be ineffective.
-
Reasoning: The oxidative addition of the C-Br bond to the Pd(0) center is a key step. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) accelerate this step and stabilize the active catalytic species, preventing decomposition.[6]
-
Solution: Switch to a more robust catalyst system. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures reliable generation of the active Pd(0) species.[2][4] For Suzuki reactions on similar thiazole systems, Cy-JohnPhos and XPhos have proven highly efficient.[7][6]
-
-
Base Selection & Strength: The base plays a crucial role and its choice is reaction-dependent.
-
Reasoning (Suzuki): The base activates the boronic acid for transmetalation. If the base is too weak or insoluble, this step will be slow. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings due to its higher basicity and solubility in certain solvent systems.[3]
-
Reasoning (Buchwald-Hartwig): The base must be strong enough to deprotonate the amine nucleophile without competing in side reactions. NaOtBu is common, but other bases like LHMDS or Cs₂CO₃ can be effective, especially for less acidic amines.[8]
-
Solution: Screen a panel of bases. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent & Temperature:
-
Reasoning: The solvent must fully dissolve the reactants, but it also influences the stability and activity of the catalyst. Common solvents include dioxane, toluene, and DMF.[3] Many cross-coupling reactions require elevated temperatures (80-110 °C) to overcome activation barriers.[9]
-
Solution: Ensure your reaction is not temperature-limited by incrementally increasing the heat. If solubility is an issue, consider a different solvent system. Be aware that excessive temperatures can cause catalyst decomposition.[2]
-
Issue 2: Significant Side Product Formation (Debromination or Homocoupling)
Your desired product is forming, but it is contaminated with significant byproducts.
| Side Product | Description & Cause | Recommended Solution |
| Protodebromination | Replacement of the bromine atom with a hydrogen. Often caused by trace water, high temperatures, or certain bases/ligands that favor reductive elimination pathways.[3][10] | 1. Ensure rigorously anhydrous conditions. 2. Lower the reaction temperature. 3. Switch to a milder base (e.g., from NaOtBu to K₃PO₄).[3] |
| Homocoupling | Dimerization of the coupling partner (e.g., boronic acid in Suzuki). Caused by oxygen or high catalyst loading, leading to oxidative coupling.[11] | 1. Thoroughly degas all reagents and solvents. 2. Optimize (reduce) the palladium catalyst loading.[11] 3. Ensure the purity of the coupling partner. |
Issue 3: Reaction Mixture Turns Black
Shortly after heating, the reaction mixture turns from a clear solution to a black suspension, and the reaction stalls.
This is a classic sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium black.[2]
Caption: Pathway of Pd(0) catalyst deactivation.
-
Rigorous Inert Atmosphere: This is the most critical factor. Use freeze-pump-thaw cycles for degassing solvents or, at a minimum, sparge with argon for 20-30 minutes.[2][4] Assemble your reaction under a positive pressure of inert gas.
-
Stable Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands form more stable complexes with the palladium center, preventing both aggregation and unwanted coordination from the thiazole ring.[2] An insufficient ligand-to-metal ratio can also lead to dissociation.
-
Temperature Control: Do not overheat the reaction. Find the minimum temperature required for efficient conversion.
Experimental Protocols
The following are generalized starting-point protocols. Optimization will likely be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Step-by-Step Method:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), a phosphine ligand (e.g., XPhos at 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Method:
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3 at 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).[5]
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction at the appropriate temperature (e.g., 100-110 °C) under argon.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an appropriate organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
common side products in the synthesis of 4-bromo-2-phenoxythiazole
Welcome to the technical support center for the synthesis of 4-bromo-2-phenoxythiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to anticipate, identify, and resolve common issues encountered during the synthesis, ensuring the integrity and purity of your target compound.
Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls
The synthesis of this compound can be approached through several strategic pathways. Each route, while viable, presents a unique set of challenges and potential side products. Understanding the underlying chemistry of these pathways is the first step in effective troubleshooting.
A common and logical approach involves a multi-step sequence, which we will use as the framework for this guide:
-
Step 1: Thiazole Ring Formation. Typically, a Hantzsch-type synthesis is employed to construct the core thiazole heterocycle, often yielding a 2-amino or 2-hydroxythiazole intermediate.
-
Step 2: Introduction of the Phenoxy Group. This can be achieved through various methods, such as a Sandmeyer-type reaction on a 2-aminothiazole or a nucleophilic aromatic substitution (SNAr) on a 2-halothiazole.
-
Step 3: Regioselective Bromination. The final step involves the bromination of the 2-phenoxythiazole intermediate to yield the desired this compound.
An alternative strategy involves the phenoxylation of a pre-brominated thiazole, such as 2,4-dibromothiazole. We will also address the potential side products from this route.
Below is a workflow diagram illustrating the primary synthetic strategies.
Caption: Figure 1. Common synthetic strategies for this compound.
Part 1: Troubleshooting the Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust method for forming the thiazole ring.[1] However, the choice of starting materials can significantly impact the purity of the resulting intermediate.
FAQ 1: I am seeing an isomeric impurity in my 2-aminothiazole intermediate. What is it and how can I avoid it?
-
Likely Cause: Formation of a regioisomeric thiazole. This is a common issue when using an unsymmetrical α-haloketone in the Hantzsch synthesis. The thioamide can attack either the α-carbon bearing the halogen or the carbonyl carbon, leading to two different cyclization pathways and, consequently, two isomeric products.
Caption: Figure 2. Formation of regioisomers in the Hantzsch synthesis.
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor one pathway over the other, increasing the regioselectivity.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., ethanol, DMF, acetic acid) to optimize for the desired isomer.
-
pH Control: The reaction mechanism can be sensitive to pH. Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered.[2]
-
Purification: Careful column chromatography is often necessary to separate the isomeric products. The choice of eluent system will be critical and may require some optimization.
-
Part 2: Troubleshooting the Phenoxylation Step
Introducing the phenoxy group can be a source of several side products, depending on the chosen synthetic route.
FAQ 2: I am attempting a Sandmeyer-type reaction on 2-aminothiazole with phenol and am getting a low yield and multiple byproducts. What could be going wrong?
-
Likely Causes:
-
Incomplete Diazotization: The formation of the diazonium salt from 2-aminothiazole is a critical step. If this reaction is incomplete, unreacted 2-aminothiazole will remain.
-
Decomposition of the Diazonium Salt: Thiazole diazonium salts can be unstable. Decomposition can lead to the formation of 2-halothiazoles (if halide ions are present) or other degradation products.
-
Side Reactions of Phenol: Phenol is an electron-rich aromatic ring and can undergo side reactions under the acidic conditions of the Sandmeyer reaction, such as polymerization or the formation of other substitution products.
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the 2-aminothiazole to ensure complete diazotization and to control the reaction exotherm.
-
Use of a Co-solvent: The use of a co-solvent can sometimes improve the solubility of the reactants and lead to a cleaner reaction.
-
Alternative Routes: If the Sandmeyer reaction proves to be consistently low-yielding, consider an alternative route, such as a nucleophilic aromatic substitution on a 2-halothiazole with sodium phenoxide.
-
FAQ 3: I am performing a nucleophilic aromatic substitution on 2,4-dibromothiazole with sodium phenoxide and am observing multiple products. What are the likely side products?
-
Likely Causes:
-
Formation of the 2-bromo-4-phenoxythiazole isomer: While the 2-position of 2,4-dibromothiazole is generally more activated towards nucleophilic attack, substitution at the 4-position can also occur, leading to the formation of the undesired 2-bromo-4-phenoxythiazole isomer.[3][4] The regioselectivity can be influenced by reaction conditions.
-
Di-substitution: If an excess of sodium phenoxide is used or if the reaction is allowed to proceed for too long, di-substitution can occur, leading to the formation of 2,4-diphenoxythiazole.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the C-Br bonds can occur, leading to the formation of hydroxythiazole derivatives.[5]
-
Side reactions of sodium phenoxide: Sodium phenoxide is a strong base and can promote elimination reactions if there are suitable substrates present. It is also a potent nucleophile that can react with other electrophiles in the reaction mixture.[6]
Caption: Figure 3. Potential side products from the SNAr of 2,4-dibromothiazole.
-
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of sodium phenoxide to ensure complete consumption of the starting material without promoting di-substitution.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize hydrolysis.
-
Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Lowering the temperature may improve selectivity.
-
Purification: Isomeric products can be challenging to separate. Careful column chromatography with a shallow solvent gradient is often required. Preparative HPLC may be necessary for high-purity material.
-
Part 3: Troubleshooting the Bromination Step
The final bromination of 2-phenoxythiazole is a critical step where regioselectivity is paramount.
FAQ 4: My bromination of 2-phenoxythiazole is yielding a mixture of monobrominated isomers. How can I improve the selectivity for the 4-position?
-
Likely Cause: Formation of 5-bromo-2-phenoxythiazole. The phenoxy group at the 2-position is an activating group, directing electrophilic substitution to both the 4- and 5-positions. While the 4-position is often favored, the formation of the 5-bromo isomer is a very common side reaction.[7]
-
Troubleshooting & Prevention:
-
Choice of Brominating Agent: The choice of brominating agent can significantly influence regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
-
Solvent Effects: The solvent can play a crucial role in directing the regioselectivity of the bromination. Acetic acid, chloroform, and carbon tetrachloride are common solvents for this reaction. A systematic screen of solvents is recommended.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C or even lower) to enhance selectivity.
-
Catalyst: The use of a catalyst can sometimes influence the regioselectivity of electrophilic aromatic bromination.[8]
-
Purification: The 4-bromo and 5-bromo isomers often have very similar polarities, making their separation by column chromatography challenging. A slow, careful chromatography with a non-polar eluent system is often required. Recrystallization can also be an effective method for purification if a suitable solvent system can be found.
-
FAQ 5: I am observing a di-brominated product in my reaction mixture. How can I prevent this?
-
Likely Cause: Over-bromination. The 2-phenoxythiazole ring is activated, and if an excess of the brominating agent is used or the reaction is left for too long, a second bromine atom can be added to the ring, likely at the remaining open position (either 4 or 5).
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize over-bromination.
-
Monitor the Reaction: Closely monitor the progress of the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Summary of Common Side Products and Their Identification
| Side Product | Formation Pathway | Analytical Identification (Expected 1H NMR shifts for thiazole protons) | Mitigation Strategies |
| Isomeric 2-Substituted Thiazole | Hantzsch synthesis with unsymmetrical ketones | Different chemical shifts and coupling patterns for the thiazole ring protons compared to the desired isomer. | Control temperature, solvent, and pH during Hantzsch synthesis. |
| 2-Bromo-4-phenoxythiazole | SNAr on 2,4-dibromothiazole | A singlet for the C5-H of the thiazole ring. | Control stoichiometry and reaction conditions during phenoxylation. |
| 2,4-Diphenoxythiazole | Di-substitution during SNAr | Absence of C-Br bond, presence of two phenoxy groups in NMR and MS. | Use a controlled amount of phenoxide. |
| Hydroxythiazole Derivatives | Hydrolysis of bromothiazoles | Broad OH peak in 1H NMR and IR; mass change in MS. | Use anhydrous reaction conditions. |
| 5-Bromo-2-phenoxythiazole | Electrophilic bromination of 2-phenoxythiazole | A singlet for the C4-H of the thiazole ring. | Use a mild brominating agent (NBS), low temperature, and optimize solvent. |
| Di-brominated Thiazoles | Over-bromination | Presence of only one thiazole proton signal (if any) and a mass corresponding to two bromine atoms. | Control stoichiometry and reaction time during bromination. |
Experimental Protocols: Best Practices
Protocol 1: General Procedure for the Bromination of 2-Phenoxythiazole
-
Dissolve 2-phenoxythiazole (1.0 eq.) in a suitable anhydrous solvent (e.g., acetic acid, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled solution of 2-phenoxythiazole over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Nucleophilic Aromatic Substitution of 2,4-Dibromothiazole with Sodium Phenoxide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq.) to anhydrous DMF.
-
Cool the suspension to 0 °C and add phenol (1.2 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Add a solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous DMF to the sodium phenoxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-2-Phenoxythiazole Analogs
<_ _>
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 4-bromo-2-phenoxythiazole analogs. This class of compounds, while promising, often presents significant challenges in formulation and development due to poor aqueous solubility. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these common experimental roadblocks.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions that typically arise during the initial stages of working with these complex heterocyclic compounds.
Q1: Why are my this compound analogs consistently showing poor solubility?
A1: The poor solubility of this scaffold is primarily rooted in its molecular structure. Key contributing factors include:
-
High Crystallinity (Lattice Energy): The planar, rigid structure of the fused thiazole and phenyl rings allows for efficient packing into a stable crystal lattice. A high amount of energy is required to break this lattice apart, which translates to low solubility. This is often referred to as being "brick dust".[1][2]
-
Lipophilicity: The molecule is dominated by hydrophobic (lipophilic) regions, namely the phenoxy and brominated thiazole rings. With a lack of significant hydrogen bond donors and a high logP value, it naturally resists dissolving in aqueous media. More than 40% of new chemical entities emerging from discovery programs are lipophilic and poorly water-soluble.[3][4]
-
Lack of Ionizable Groups: The core this compound structure lacks readily ionizable functional groups. This means its solubility cannot be easily modulated by changing the pH of the solution, a common strategy for many other compounds.[5][6]
Q2: What is the very first experiment I should run to characterize the solubility of a new analog?
A2: The first and most critical experiment is a Thermodynamic Equilibrium Solubility Assay . This foundational measurement determines the absolute, intrinsic solubility of your compound and will guide all subsequent formulation strategies. Do not rely solely on the concentration you can achieve in DMSO; this is a kinetic measurement and can be misleading.
A basic protocol involves adding an excess amount of your solid compound to a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. The samples are then agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). After this period, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved drug is quantified via a validated analytical method like HPLC-UV. This value represents the true thermodynamic solubility.
Q3: What are the main categories of solubility enhancement techniques I should consider for my analogs?
A3: The strategies can be broadly grouped into three categories, which should be considered in order of increasing complexity and resource requirements:
-
Excipient-Based Approaches (Early Stage/Screening): These are rapid methods ideal for achieving sufficient concentration for in vitro assays.
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to increase the solubility for stock solutions.[7]
-
Surfactants: Using molecules that form micelles to encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[8][9]
-
-
Particle Size Reduction (Pre-clinical Development): These methods increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][10]
-
Solid-State Modification (Advanced Formulation): These are powerful techniques aimed at preventing the compound from arranging into its stable, low-solubility crystalline form.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug at a molecular level within a polymer matrix, creating a high-energy, amorphous state that has a much higher apparent solubility.[11][12]
-
Co-crystals: Creating a new crystalline solid with a second molecule (a co-former) that has more favorable crystal packing and dissolution properties.
-
Section 2: Troubleshooting Experimental Roadblocks
This section provides detailed, protocol-driven solutions to specific problems you may encounter in the lab.
Scenario 1: My compound precipitates out of the aqueous buffer during my in vitro screening assay.
This is a classic problem for highly lipophilic compounds when the small volume of concentrated DMSO stock is diluted into the large volume of the aqueous assay buffer.
Solution 2.1.1: Cyclodextrin Inclusion Complexation
-
Why it Works: Cyclodextrins are cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. Your this compound analog can fit inside the hydrophobic cavity, forming an "inclusion complex."[9] This complex effectively masks the lipophilic nature of your compound, rendering the entire complex water-soluble.[13][14]
-
Which Cyclodextrin to Use? For initial screening, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most common starting point due to its high water solubility and low toxicity.
-
Step-by-Step Protocol: Phase Solubility Study
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired assay buffer.
-
Addition of Compound: Add an excess amount of your solid this compound analog to each cyclodextrin solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspensions (using a 0.22 µm PVDF filter) to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in each filtered sample using a validated HPLC method.
-
Analysis: Plot the concentration of your dissolved analog (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.[15]
-
Solution 2.1.2: Co-solvent Systems
-
Why it Works: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the lipophilic compound to dissolve.[7][16] While simple, this method must be used with caution as high concentrations of organic solvents can interfere with biological assays.
-
Data Table: Common Co-solvents for In Vitro Assays
Co-solvent Typical Starting Concentration Max Recommended % (v/v) in Final Assay Notes Dimethyl Sulfoxide (DMSO) 10-20 mM Stock < 0.5% Standard for compound libraries. Can cause cell stress at higher concentrations. Ethanol 10-20 mM Stock < 1.0% Can precipitate proteins at higher concentrations. | Polyethylene Glycol 400 (PEG 400) | 1-5% (w/v) in buffer | < 5.0% | Generally well-tolerated by cells. Can increase viscosity. |
Scenario 2: My lead candidate has poor oral bioavailability in preclinical studies, which we suspect is due to its low solubility.
For in vivo applications, simple solutions like co-solvents are not viable. Advanced formulation strategies are required to ensure the drug dissolves in the gastrointestinal tract and can be absorbed into circulation.
-
Why it Works: An ASD is a formulation where the drug is molecularly dispersed within a hydrophilic polymer matrix.[12] By preventing the drug from crystallizing, it is maintained in a high-energy amorphous state.[11] This amorphous form lacks the strong lattice energy of the crystalline form and can lead to a state of "supersaturation" upon dissolution, dramatically increasing the driving force for absorption across the gut wall.[17]
-
Choosing a Polymer: The choice of polymer is critical. It must be miscible with your drug and help stabilize the amorphous form. Common choices for ASDs include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Copolymers like Soluplus® or PVP/VA
-
-
Step-by-Step Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
-
Solubilization: Dissolve both your this compound analog and the chosen polymer (e.g., PVP/VA 64) in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical starting drug-to-polymer ratio is 1:3 or 1:4 by weight.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer.
-
Drying: Place the resulting solid film or foam in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling: Gently mill the dried product into a fine powder using a mortar and pestle or a low-energy mill.
-
-
Mandatory Validation: An ASD is not confirmed until you prove it is amorphous.
-
Powder X-Ray Diffraction (pXRD): The gold standard. A crystalline material will show sharp Bragg peaks, whereas a successful amorphous dispersion will show only a broad, diffuse "halo."[18][19]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique should show a single glass transition temperature (Tg) for a successful, miscible ASD, and the absence of a melting endotherm for the crystalline drug.[18]
-
-
Visualization: Workflow for ASD Preparation & Validation
Caption: Workflow for preparing and validating an Amorphous Solid Dispersion (ASD).
-
Why it Works: Nanosuspensions are sub-micron colloidal dispersions of the pure drug compound stabilized by surfactants or polymers.[3] By dramatically increasing the surface area, the dissolution velocity of the drug in the GI tract is significantly enhanced. This approach is particularly useful for drugs belonging to BCS Class II (low solubility, high permeability).[4]
-
Step-by-Step Protocol: Lab-Scale Nanosuspension via Wet Milling
-
Preparation of Slurry: Prepare a slurry of your micronized this compound analog in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Processing: Mill at high speed for several hours. The high-energy collisions between the beads and the drug particles will fracture the crystals down to the nanometer scale.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Use Dynamic Light Scattering (DLS) to measure the mean particle size and polydispersity index (PDI). A successful nanosuspension will typically have a mean particle size below 500 nm with a low PDI.
-
-
Visualization: Decision Tree for Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. crystalpharmatech.com [crystalpharmatech.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 4-Bromo-2-Phenoxythiazole and Its Analogues
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery. This guide provides a comparative analysis of the biological efficacy of 4-bromo-2-phenoxythiazole and its structurally related analogues, focusing on their antifungal and anticancer properties. We will delve into the experimental data that underpins these findings, provide detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern their potency.
The Thiazole Scaffold: A Hub of Biological Activity
Thiazole derivatives are known to exhibit a vast range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The introduction of a phenoxy group at the 2-position and a halogen, such as bromine, at the 4-position can significantly modulate the compound's potency and selectivity. While specific biological data for this compound itself is limited in publicly accessible literature[3], we can infer its potential and compare its structural motifs by examining closely related analogues. This guide will focus on two primary classes of analogues: those with a 4-bromophenyl-thiazole core and those with a 2-phenoxy or 2-phenylthiazole backbone, which allows for a systematic evaluation of how each structural component contributes to the overall biological effect.
Antifungal Efficacy: A Comparative Analysis
Phenylthiazole derivatives have emerged as a promising class of antifungal agents, with some demonstrating potent activity against clinically relevant fungal pathogens, including resistant strains.[4][5] The mechanism often involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.
Comparative Antifungal Activity of Thiazole Analogues
The following table summarizes the in vitro antifungal activity of various thiazole derivatives, providing a basis for comparing the potential efficacy of different substitution patterns.
| Compound/Analogue Description | Fungal Strain(s) | Potency (MIC or EC₅₀) | Key Findings & Reference |
| Phenylthiazole (Compound 1) | C. albicans, C. auris | MIC: 0.25–2 µg/mL | Potent activity against drug-resistant Candida strains.[4] |
| 4-(4-fluorophenyl)-thiazol-2(3H)-imine (2e) | C. albicans, C. parapsilosis | MIC₅₀: 1.23 µg/mL (against C. parapsilosis) | Activity comparable to ketoconazole; stronger electronegative groups (F, Cl) on the phenyl ring enhanced activity.[6] |
| Phenylthiazole-acylhydrazone (E26) | Magnaporthe oryzae | EC₅₀: 1.29 µg/mL | Superior activity compared to commercial fungicides Isoprothiolane (IPT) and Phenazine-1-carboxylic acid (PCA).[7] |
| Phenylthiazole-thiadiazole (5b) | Sclerotinia sclerotiorum | EC₅₀: 0.51 µg/mL | Activity was equivalent to the commercial fungicide Carbendazim.[5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | A. niger, C. albicans | MIC: 6.25 µg/mL (for most active derivative) | Showed promising antifungal activity comparable to standard fluconazole.[8] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features for antifungal potency:
-
Halogenation: The presence of electron-withdrawing groups like fluorine and chlorine on the phenyl ring at the 4-position of the thiazole significantly enhances antifungal activity.[6] This suggests that a bromine atom, as in this compound, is likely to contribute positively to the activity.
-
Acylhydrazone and Thiadiazole Moieties: Incorporating additional heterocyclic systems, such as acylhydrazone or 1,3,4-thiadiazole, can dramatically increase potency, sometimes surpassing that of commercial fungicides.[5][7]
-
The 4-Bromophenyl Group: Derivatives featuring a 4-(4-bromophenyl)thiazole core have demonstrated significant activity against both fungal and bacterial pathogens, underscoring the importance of this specific substitution pattern.[8]
Visualizing the Antifungal Screening Process
The evaluation of novel antifungal compounds follows a standardized workflow, from initial screening to confirmation of minimum inhibitory concentration.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Anticancer Efficacy: Targeting Malignant Cells
Thiazole derivatives have also been extensively investigated for their anticancer properties, with several analogues showing potent cytotoxic activity against a range of human cancer cell lines.[9]
Comparative Anticancer Activity of Thiazole Analogues
The table below presents the in vitro cytotoxic activity (IC₅₀ values) of various thiazole analogues, highlighting their potential as anticancer agents.
| Compound/Analogue Description | Cancer Cell Line(s) | Potency (IC₅₀) | Key Findings & Reference |
| 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-one (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM (MCF-7) | Compound with a substituted hydrazinyl group showed the highest potency, superior to the standard drug Staurosporine.[10] |
| 2-[2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl]-thiazole-4(5H)-one (4b) | MCF-7 (Breast), HepG2 (Liver) | 31.5 µM (MCF-7) | The bromo-substituted analogue showed moderate activity.[10] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 µM | Exhibited anticancer activity comparable to the reference drug, 5-fluorouracil.[8] |
| 2-(substituted)amino-1,3-thiazole (4b) | HL-60 (Leukemia) | 1.3 µM | Was the most promising candidate, inducing cell cycle arrest at the G2/M phase and apoptosis.[11] |
| 2-(4-aminophenyl)benzothiazole (9c, 3'-bromo) | Breast, Ovarian, Lung, Renal cell lines | Potent (nM range for some) | Bromo-substitution at the 3' position of the aminophenyl ring led to exceptionally potent and broad-spectrum activity.[12] |
Structure-Activity Relationship (SAR) Insights
For anticancer activity, the following structural elements are noteworthy:
-
Substituents on the Phenyl Ring: The type and position of substituents on phenyl rings attached to the thiazole core are critical. A 3'-bromo substituent on a 2-(4-aminophenyl)benzothiazole, for instance, confers potent and broad-spectrum activity.[12]
-
Hydrazinyl Linker: The presence of a hydrazinyl linker with specific aromatic substitutions can lead to highly active compounds, as seen in the low micromolar potency of compound 4c against MCF-7 cells.[10]
-
4-Bromophenyl Moiety: Again, the 4-(4-bromophenyl)thiazole scaffold proves to be effective, with derivatives showing promising activity against breast cancer cells.[8]
Visualizing the Mechanism of Action
Many anticancer thiazole derivatives exert their effect by interfering with critical cellular processes like signaling pathways or cell division. While the exact mechanism for this compound is unknown, related compounds are known to inhibit key kinases.
Caption: Potential mechanism of action for anticancer thiazole analogues.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, standardized protocols must be followed. Below are detailed, step-by-step methodologies for the primary assays used to evaluate the biological efficacy of these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[13]
Materials:
-
96-well flat-bottom tissue culture plates
-
Appropriate cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells (vehicle control) and a medium-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well.[14] Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antifungal Susceptibility (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[16][17]
Materials:
-
96-well U-bottom microtiter plates
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer
-
Sterile water or saline
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an agar plate. Pick a few colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension further in RPMI medium to achieve the final inoculum concentration (approximately 0.5-2.5 x 10³ CFU/mL).[16][18]
-
Compound Dilution: Prepare a 2-fold serial dilution of the thiazole compounds in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final test concentration.[19]
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the absorbance at a specific wavelength.
Conclusion and Future Directions
The comparative analysis of this compound analogues reveals a promising landscape for the development of novel therapeutic agents. The 4-bromophenylthiazole and 2-phenyl/phenoxythiazole scaffolds are clearly privileged structures for both antifungal and anticancer activity. Structure-activity relationship studies consistently highlight that strategic modifications, particularly the introduction of halogens and additional heterocyclic moieties, can significantly enhance biological efficacy.
The provided experimental protocols offer a robust framework for researchers to validate these findings and explore new derivatives. Future research should focus on synthesizing and testing this compound and its direct analogues to precisely quantify the contribution of the phenoxy and bromo groups. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways, which will enable the rational design of next-generation thiazole-based therapeutics with improved potency and selectivity.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Validating 4-bromo-2-phenoxythiazole as a Lead Compound in Drug Discovery
In the intricate journey of drug discovery, the transition from a promising "hit" to a validated "lead" is a pivotal and demanding phase.[1] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate 4-bromo-2-phenoxythiazole. We will dissect its potential by objectively comparing its performance with hypothetical alternatives, supported by detailed experimental protocols and data, thereby providing a clear roadmap for its validation.
The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The five-membered heterocyclic thiazole ring is a cornerstone of medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs and biologically active compounds.[2][3] Its unique arrangement of sulfur and nitrogen atoms allows for diverse chemical interactions, making it a versatile scaffold in the design of novel therapeutics.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] The specific compound, this compound, combines this privileged core with a bromine atom at the 4-position and a phenoxy group at the 2-position, creating a unique chemical entity with significant therapeutic potential.[7]
PART 1: Initial Validation - Potency, Selectivity, and Cellular Activity
A lead compound's initial validation hinges on its ability to potently and selectively interact with its intended biological target.[8][9] Let us consider a scenario where this compound is being evaluated as a potential inhibitor of a critical protein kinase implicated in oncology.
Comparative Analysis: Potency and Selectivity
The first step is to quantify the compound's inhibitory concentration (IC50) against the target kinase and compare it to its activity against other, off-target kinases to determine selectivity.
Table 1: Comparative In Vitro Kinase Inhibition Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Index (Off-Target/Target) |
| This compound | 65 | >10,000 | >150 |
| Alternative Lead A | 30 | 300 | 10 |
| Staurosporine (Control) | 5 | 15 | 3 |
This hypothetical data illustrates a common scenario: while "Alternative Lead A" is more potent, This compound exhibits a vastly superior selectivity profile. High selectivity is crucial for minimizing off-target effects, which can lead to toxicity in later developmental stages.
Experimental Workflow: From Target Engagement to Cellular Efficacy
The validation process follows a logical, multi-stage workflow designed to build confidence in the compound's therapeutic potential before committing to more resource-intensive studies.
References
- 1. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. This compound | C9H6BrNOS | CID 46739005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. coleparmer.com [coleparmer.com]
A Comparative Analysis for the Synthetic Chemist: 4-bromo-2-phenoxythiazole vs. 4-chloro-2-phenoxythiazole
In the landscape of modern drug discovery and materials science, halogenated heterocyclic scaffolds are indispensable building blocks. Among these, thiazole derivatives hold a prominent position due to their diverse biological activities and versatile chemical reactivity. This guide provides a detailed comparative analysis of two closely related analogs: 4-bromo-2-phenoxythiazole and 4-chloro-2-phenoxythiazole. As a senior application scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances in synthesis, reactivity, and potential applications of these two compounds, supported by extrapolated experimental data and established chemical principles.
Introduction to 4-Halo-2-phenoxythiazoles
The 2-phenoxythiazole core is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The introduction of a halogen at the 4-position provides a crucial handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The choice between a bromine or a chlorine substituent at this position is a critical decision in a synthetic campaign, influencing not only the reactivity of the molecule but also its physicochemical properties and, potentially, its biological profile. This guide will dissect these differences to inform rational compound design and synthetic strategy.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of both this compound and 4-chloro-2-phenoxythiazole can be approached through several established methods for thiazole ring formation, followed by halogenation, or by constructing the ring with the halogen already in place. A plausible and versatile approach involves the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the halogen.
Proposed Synthetic Pathway
A likely synthetic route commences with the synthesis of 2-amino-4-hydroxythiazole, which can be tautomerized and subsequently converted to the corresponding 4-amino-2-phenoxythiazole. Diazotization of the 4-amino group followed by a Sandmeyer reaction with the appropriate copper (I) halide would yield the target compounds.
Caption: Proposed synthetic pathway to 4-bromo- and 4-chloro-2-phenoxythiazole.
Physicochemical Property Comparison
| Property | This compound (Predicted) | 4-chloro-2-phenoxythiazole (Predicted) | Rationale for Difference |
| Molecular Weight | 256.11 g/mol | 211.66 g/mol | The higher atomic weight of bromine compared to chlorine. |
| Boiling Point | Higher | Lower | Increased molecular weight and stronger van der Waals forces for the bromo derivative lead to a higher boiling point. |
| Melting Point | Higher | Lower | Crystal lattice packing can be influenced by the size of the halogen, often leading to a higher melting point for the bromo analog. |
| Lipophilicity (logP) | Higher | Lower | Bromine is more lipophilic than chlorine, which will increase the overall lipophilicity of the molecule. |
| Dipole Moment | Lower | Higher | Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a larger overall molecular dipole moment. |
Spectroscopic Characterization: Predicted Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for the two compounds. These predictions are based on established substituent effects on the thiazole ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | This compound (δ, ppm) | 4-chloro-2-phenoxythiazole (δ, ppm) | Expected Difference |
| Thiazole H-5 | ~7.15 (s) | ~7.10 (s) | The more electron-withdrawing nature of chlorine may cause a slight upfield shift of the adjacent proton compared to bromine. |
| Phenoxy (ortho) | ~7.20 (d) | ~7.20 (d) | Minimal difference expected. |
| Phenoxy (meta) | ~7.40 (t) | ~7.40 (t) | Minimal difference expected. |
| Phenoxy (para) | ~7.30 (t) | ~7.30 (t) | Minimal difference expected. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | This compound (δ, ppm) | 4-chloro-2-phenoxythiazole (δ, ppm) | Expected Difference |
| Thiazole C-2 | ~165 | ~165 | The phenoxy group will dominate the chemical shift of this carbon; minimal effect from the 4-halogen. |
| Thiazole C-4 | ~115 | ~125 | The carbon directly attached to bromine will be significantly shielded compared to the carbon attached to chlorine due to the "heavy atom effect". |
| Thiazole C-5 | ~110 | ~112 | The more inductive electron-withdrawing effect of chlorine may cause a slight downfield shift compared to bromine. |
| Phenoxy C-ipso | ~152 | ~152 | Minimal difference expected. |
| Phenoxy C-ortho | ~122 | ~122 | Minimal difference expected. |
| Phenoxy C-meta | ~130 | ~130 | Minimal difference expected. |
| Phenoxy C-para | ~126 | ~126 | Minimal difference expected. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 4-chloro-2-phenoxythiazole (cm⁻¹) | Key Feature |
| C=N stretch (thiazole) | ~1620 | ~1625 | The more electronegative chlorine may slightly increase the bond order. |
| C-O-C stretch (phenoxy) | ~1240 | ~1240 | Unlikely to be significantly affected by the halogen at the 4-position. |
| C-Br stretch | ~680 | - | Characteristic absorption for the C-Br bond. |
| C-Cl stretch | - | ~750 | Characteristic absorption for the C-Cl bond. |
Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic utility of the 4-halo substituent is its role as an electrophile in transition metal-catalyzed cross-coupling reactions. The choice between bromine and chlorine has a profound impact on the reaction conditions required and the overall efficiency of these transformations.
General Reactivity Trend: Br > Cl
This well-established trend is rooted in the fundamental properties of the carbon-halogen bond:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the oxidative addition step of the catalytic cycle.
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond, facilitating interaction with the electron-rich low-valent metal catalyst (e.g., Pd(0)).
This difference in reactivity translates to milder reaction conditions (lower temperatures, less reactive catalysts) often being sufficient for the bromo-derivative, whereas the chloro-analog typically requires more forcing conditions and specialized, highly active catalyst systems.
Caption: Comparative reactivity of 4-bromo- and 4-chloro-2-phenoxythiazole in cross-coupling reactions.
Suzuki-Miyaura Coupling: A Hypothetical Comparison
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Below is a hypothetical comparison of this reaction for our two target molecules.
Reaction Scheme:
| Parameter | This compound | 4-chloro-2-phenoxythiazole |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos, SPhos) |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | Typically shorter | Typically longer |
| Expected Yield | Generally higher | Can be high with optimized catalyst system, but may be lower |
Heck-Mizoroki Reaction
The Heck reaction allows for the arylation of alkenes. The higher reactivity of the C-Br bond is also advantageous here.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to other cross-coupling reactions, the bromo-derivative is expected to be more reactive.
Experimental Protocols (Hypothetical)
The following are illustrative, hypothetical protocols based on general procedures for similar substrates. Optimization would be required for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-chloro-2-phenoxythiazole
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-phenoxythiazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a bulky phosphine ligand such as XPhos (0.1 mmol, 10 mol%).
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Biological Activity and Applications in Drug Discovery
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenoxy group can enhance membrane permeability and metabolic stability. The nature of the halogen at the 4-position can also influence biological activity through several mechanisms:
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, interacting with electron-rich atoms in biological targets such as proteins and enzymes. The larger, more polarizable bromine atom is generally a stronger halogen bond donor.
-
Lipophilicity and Bioavailability: As previously noted, the bromo-derivative will be more lipophilic. This can impact cell permeability, plasma protein binding, and overall pharmacokinetics. While increased lipophilicity can enhance membrane transport, it can also lead to decreased aqueous solubility and increased metabolic clearance.
-
Bioisosterism: Chlorine and bromine can be considered bioisosteres of other groups, and their differential size and electronic properties can be exploited to fine-tune the fit of a molecule into a binding pocket.
Given the lack of specific biological data for these two compounds, their potential applications would be in the context of generating libraries of derivatives for screening against various biological targets. The choice between the bromo- and chloro-analogs would depend on the desired balance of synthetic accessibility and physicochemical properties for a given drug discovery program.
Conclusion
The comparative analysis of this compound and 4-chloro-2-phenoxythiazole highlights a classic trade-off in synthetic and medicinal chemistry. The bromo-derivative offers superior reactivity in key cross-coupling reactions, allowing for more facile diversification under milder conditions. However, the chloro-derivative is derived from a more abundant and less expensive starting material, which can be a significant advantage in large-scale synthesis.
The choice between these two valuable building blocks will ultimately be dictated by the specific goals of the research program. For early-stage discovery and the rapid generation of diverse analogs, the higher reactivity of this compound may be preferable. For later-stage development and process optimization, the cost-effectiveness of 4-chloro-2-phenoxythiazole, coupled with the ever-expanding toolbox of highly active catalysts, makes it an attractive alternative. A thorough understanding of the inherent differences in their chemical behavior is paramount for any researcher working with these versatile scaffolds.
In Vivo Evaluation of Novel 4-Bromo-2-Phenoxythiazole Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with potent and selective anticancer activities. Among these, the 4-bromo-2-phenoxythiazole framework has emerged as a promising area of investigation. This guide provides a comprehensive overview of the in vivo evaluation of this class of compounds, offering a comparative analysis of their performance, detailing robust experimental protocols, and elucidating their potential mechanisms of action. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals navigating the preclinical evaluation of these promising anticancer candidates.
The Rationale for In Vivo Assessment of this compound Derivatives
The journey of a potential anticancer drug from benchtop to bedside is a rigorous one, with in vivo evaluation serving as a critical checkpoint. While in vitro assays provide valuable initial data on cytotoxicity against cancer cell lines, they do not fully recapitulate the complex biological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment interactions, and off-target toxicities can only be assessed through well-designed in vivo studies.
For this compound derivatives, in vivo evaluation is paramount to understanding their true therapeutic potential. The introduction of a bromine atom at the 4-position and a phenoxy group at the 2-position of the thiazole ring can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. These properties, in turn, dictate its efficacy and safety profile in a whole-animal system.
Comparative In Vivo Efficacy: Benchmarking Against Standard-of-Care
A crucial aspect of preclinical development is to benchmark the efficacy of novel compounds against existing therapies. While specific in vivo data for a broad series of novel this compound derivatives is emerging, we can draw valuable insights from studies on structurally related thiazole compounds that have undergone preclinical evaluation.
For the purpose of this guide, we will consider a hypothetical lead compound, BPT-1 , representing a novel this compound derivative. Its in vivo performance will be compared against a standard chemotherapeutic agent, such as Doxorubicin .
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| BPT-1 (Hypothetical) | Nude Mice (Xenograft) | Human Breast Adenocarcinoma (MCF-7) | 50 mg/kg, i.p., daily | ~65% | Significant increase in median survival | (Internal Data) |
| Doxorubicin | Nude Mice (Xenograft) | Human Breast Adenocarcinoma (MCF-7) | 5 mg/kg, i.v., weekly | ~50% | Moderate increase in median survival | (Historical Control Data) |
| Vehicle Control | Nude Mice (Xenograft) | Human Breast Adenocarcinoma (MCF-7) | Saline, i.p., daily | 0% | Baseline survival | (Internal Data) |
Causality Behind Experimental Choices: The selection of the MCF-7 human breast adenocarcinoma xenograft model is strategic. This cell line is well-characterized and widely used in anticancer drug screening, providing a robust and reproducible system for evaluating efficacy. The dosing regimens are determined based on prior maximum tolerated dose (MTD) studies to ensure a therapeutic window with manageable toxicity. Intraperitoneal (i.p.) administration for the experimental compound and intravenous (i.v.) for the standard-of-care reflect common routes for preclinical evaluation.
Deciphering the Mechanism of Action: A Look at Potential Signaling Pathways
The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key cellular signaling pathways that drive tumor growth and survival.[1][2] While the precise mechanism of this compound derivatives is an active area of research, plausible targets include protein kinases, which are frequently dysregulated in cancer.
One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and angiogenesis. Several thiazole-containing compounds have been shown to inhibit components of this pathway.[3]
Below is a diagram illustrating the potential inhibitory effect of a this compound derivative on the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Another key target for many anticancer agents is the process of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of this process. Some thiazole derivatives have demonstrated anti-angiogenic properties by inhibiting VEGFR-2.[4]
Experimental Protocols: A Step-by-Step Guide to In Vivo Evaluation
To ensure the generation of reliable and reproducible data, a standardized and well-documented experimental protocol is essential. The following outlines a typical workflow for the in vivo evaluation of a novel this compound derivative.
Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo anticancer efficacy study.
Detailed Methodologies
1. Animal Models and Husbandry:
-
Species: Athymic Nude Mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human breast adenocarcinoma cell line MCF-7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Compound Administration:
-
Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% carboxymethylcellulose) daily via intraperitoneal (i.p.) injection.
-
Group 2 (BPT-1): Administered with the this compound derivative at a predetermined dose (e.g., 50 mg/kg) daily via i.p. injection.
-
Group 3 (Positive Control): Administered with Doxorubicin (e.g., 5 mg/kg) once a week via intravenous (i.v.) injection.
-
-
Monitoring: Body weight is recorded twice weekly as an indicator of toxicity.
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: In separate studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Toxicity: Assessed by monitoring body weight loss, clinical signs of distress, and post-mortem histopathological analysis of major organs.
Toxicity and Pharmacokinetic Profiling: A Critical Step
Beyond efficacy, a thorough understanding of the toxicity and pharmacokinetic (PK) profile of a novel compound is essential for its advancement.
Toxicity Studies:
-
Acute Toxicity: A single, high dose of the compound is administered to determine the MTD.
-
Sub-chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 days) to assess long-term safety.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: A single dose of the compound is administered (i.v. and oral routes) to animals (e.g., rats). Blood samples are collected at various time points and analyzed for drug concentration using LC-MS/MS.
-
Key Parameters: Bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Conclusion and Future Directions
The in vivo evaluation of novel this compound derivatives represents a critical phase in their development as potential anticancer agents. The experimental framework outlined in this guide, from comparative efficacy studies in xenograft models to detailed toxicity and pharmacokinetic profiling, provides a robust pathway for advancing these promising compounds. While the hypothetical data presented serves as an illustrative example, the principles and methodologies are grounded in established preclinical research practices.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of this class of compounds. Further exploration of their efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), will provide a more comprehensive understanding of their therapeutic potential. Ultimately, a thorough and well-executed in vivo evaluation is the cornerstone for translating the promise of this compound derivatives into tangible clinical benefits for cancer patients.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-Phenoxythiazole Analogs for Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Within this broad class, the 4-bromo-2-phenoxythiazole framework presents a unique combination of structural features—a reactive halogen, a flexible ether linkage, and multiple sites for modification—making it a compelling starting point for targeted drug design.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this compound analogs. By synthesizing data from related compound series, we will explore how specific structural modifications influence biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to accelerate the discovery of novel therapeutics.
The this compound Scaffold: A Strategic Overview
The therapeutic potential of any analog series stems from the interplay of its core components. The this compound scaffold can be deconstructed into three key regions for SAR analysis, each offering a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties.
-
Region A (Phenoxy Ring): This aromatic ring provides a large surface for interaction with biological targets. Substitutions on this ring are critical for tuning electronic and steric properties, directly impacting binding affinity.
-
Region B (Thiazole Core & Bromo Substituent): The central thiazole ring acts as a rigid linker and a key pharmacophore. The bromine atom at the 4-position is not merely a placeholder; its electronegativity and size can influence binding and may serve as a synthetic handle for further diversification.
-
Region C (Thiazole Position 5): While the parent scaffold is unsubstituted at this position, derivatization here offers a vector for growth into adjacent pockets of a target's binding site, potentially enhancing selectivity and potency.
Caption: Core this compound scaffold with key regions for SAR.
Comparative Analysis of Structural Modifications
While a singular, comprehensive study on this compound analogs is not yet published, we can infer critical SAR insights by examining related thiazole derivatives. The principles governing substitutions on the phenyl ring and the thiazole core are often transferable.
Impact of Substitutions on the Phenoxy Ring (Region A)
The phenoxy ring is arguably the most critical area for optimization. Studies on analogous 2-phenylthiazole and phenoxy-containing inhibitors consistently demonstrate that the nature and position of substituents on this ring dictate biological activity.
-
Electronic Effects: In a series of 2-phenylthiazole inhibitors of the fungal enzyme CYP51, modifications to the phenyl ring were paramount.[5] While a direct correlation was not established in that study, in many kinase inhibitor programs, electron-withdrawing groups (e.g., -CF₃, -Cl) can enhance potency by forming favorable interactions or modulating the pKa of nearby functionalities.
-
Steric Bulk: The size of substituents must be carefully balanced. In one study on anticancer agents, replacing a smaller p-methyl group with a larger p-ethyl group on a terminal phenyl ring led to a decrease in activity.[6] This suggests that the binding pocket has specific steric constraints. Conversely, for inhibitors of Vascular Adhesion Protein-1 (VAP-1), more complex substitutions were well-tolerated and led to potent compounds.[7][8]
The Role of the Thiazole Core and 4-Bromo Group (Region B)
The central thiazole is more than a simple linker. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, orienting the molecule within the active site.
-
The 4-Position: The bromine atom is a key feature. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where the electropositive crown of the halogen can interact with a nucleophilic partner on the protein. Its presence also increases lipophilicity, which can enhance membrane permeability. However, large substituents at the 4-position of the thiazole ring have been shown to decrease activity in some contexts, suggesting a potential for steric clashes.[5]
-
The 2-Phenoxy Linkage: The oxygen atom introduces a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding. This is a distinct advantage over more rigid 2-phenylthiazole analogs.
Caption: Key structure-activity relationship trends for thiazole analogs.
Comparative Biological Activity of Thiazole Analogs
To contextualize the SAR principles, the following table summarizes the activity of various thiazole derivatives from different therapeutic areas. This data, while not from a single homologous series, illustrates the impact of substitution patterns on potency.
| Compound ID / Reference | Core Structure | Key Substitutions | Biological Target | Activity (IC₅₀) |
| Compound 10[8] | Guanidino-thiazole | Guanidine group at 2-position, phenyl at 4-position. | Human VAP-1 | 230 nM |
| Compound 35c[7] | Amino-thiazole | Complex side chain at 2-amino position. | Human VAP-1 | 20 nM |
| Compound 8n[6] | Methoxybenzoyl-aryl-thiazole | p-fluoro on "A" ring; p-methoxy on "C" ring. | Prostate Cancer Cells | 6-12 nM |
| Compound 8u[6] | Methoxybenzoyl-aryl-thiazole | p-bromo on "A" ring; p-methoxy on "C" ring. | Prostate Cancer Cells | 18-44 nM |
| Compound B9[5] | 2-Phenylthiazole | Triazole and difluorophenyl moieties. | Fungal CYP51 | 0.25 µM (vs. C. albicans) |
Analysis: The data highlights several key points. Firstly, the 2-position of the thiazole is highly amenable to modification, with complex side chains leading to potent VAP-1 inhibition.[7][8] Secondly, in the anticancer series, a subtle change on the terminal phenyl ring from fluoro to the larger bromo atom resulted in a 3-4 fold decrease in potency, underscoring the importance of steric factors.[6]
Experimental Protocols: A Self-Validating Workflow
To ensure the generation of reliable and reproducible SAR data, rigorous and well-documented experimental protocols are essential. The following sections detail the synthesis of a representative analog and a standard assay for evaluating biological activity.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classic and reliable method for constructing the thiazole core.[9] The synthesis of a representative analog, 4-bromo-2-(4-chlorophenoxy)thiazole , would proceed via a thioamide intermediate.
Step 1: Synthesis of 2-Chloro-N-(diaminomethylidene)acetamide (Thioamide precursor)
-
To a solution of 2-chloroacetyl chloride (1.1 eq) in dry dichloromethane (DCM) at 0°C, add a solution of thiourea (1.0 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate, wash with cold DCM, and dry under vacuum to yield the thioamide intermediate. Causality: This step forms the key C-N-C=S backbone required for cyclization. Using a chlorinated acyl chloride provides the electrophilic center for the subsequent reaction.
Step 2: Cyclization to form 4-Bromo-2-aminothiazole
-
The thioamide intermediate is reacted with a brominating agent like N-bromosuccinimide (NBS) and an α-halo ketone. A more direct approach found in literature involves reacting a substituted thioamide with 2-bromo-1-phenylethanone derivatives.[10]
-
For our specific core, a common starting material is 4-bromophenyl-2-aminothiazole, which can be synthesized and then modified.[11][12]
Step 3: Chan-Lam Coupling to install the Phenoxy Group
-
Combine 4-bromo-2-aminothiazole (1.0 eq), 4-chlorophenol (1.2 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq) in a sealed vessel with a suitable solvent like 1,4-dioxane.
-
Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, wash with saturated ammonium chloride solution, brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound. Causality: The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction ideal for forming aryl ether bonds, providing a reliable method to attach the phenoxy ring to the thiazole core.
Biological Evaluation: MTT Antiproliferative Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1] It is a crucial first step in evaluating the potential of anticancer compounds.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and further dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Trustworthiness: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A self-validating workflow from synthesis to SAR analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has synthesized disparate data to construct a foundational SAR understanding. Key takeaways include the critical role of substitutions on the terminal phenoxy ring for modulating potency and the importance of steric considerations at both the 4-position of the thiazole and on the aromatic ring.
Future research should focus on a systematic exploration of this scaffold. A library of analogs should be synthesized with diverse substitutions on the phenoxy ring (Region A) and at the 5-position of the thiazole (Region C) to probe for new interactions and enhance selectivity. By combining the rational design principles outlined here with the robust experimental workflows, researchers can efficiently navigate the chemical space and unlock the full therapeutic potential of this versatile chemical series.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of 2-Phenoxythiazole Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-phenoxythiazole core has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comprehensive comparison of the anticancer activity of various 2-phenoxythiazole derivatives, synthesizing data from recent preclinical studies. We will delve into their synthesis, in vitro cytotoxicity, mechanisms of action, and in vivo efficacy, offering a technical yet accessible resource for researchers, scientists, and drug development professionals.
The Thiazole Scaffold: A Privileged Structure in Cancer Therapy
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds. Its presence in clinically approved drugs underscores its versatility and importance in drug design. The 2-phenoxythiazole moiety, in particular, offers a unique combination of structural features that allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target various cancer-associated pathways.
Synthesis of 2-Phenoxythiazole Derivatives: A Generalized Approach
The synthesis of 2-phenoxythiazole derivatives typically follows a well-established chemical pathway, often commencing with the Hantzsch thiazole synthesis. This method involves the condensation of a thiourea or thioamide with an α-haloketone. For 2-phenoxythiazole derivatives, a common starting point is the reaction of a substituted phenoxythiourea with an appropriate α-halocarbonyl compound. The general synthetic scheme allows for the introduction of a wide array of substituents on both the phenoxy and thiazole rings, facilitating the exploration of structure-activity relationships (SAR).
A generalized workflow for the synthesis of 2-phenoxythiazole derivatives.
In Vitro Anticancer Activity: A Comparative Analysis
The initial evaluation of novel anticancer compounds relies heavily on in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this assessment. Below, we present a comparative summary of the in vitro anticancer activity of representative 2-phenoxythiazole derivatives from various studies.
Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of selected 2-phenoxythiazole derivatives against various cancer cell lines.
| Compound ID | R1 (Phenoxy Substitution) | R2 (Thiazole Substitution) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| 1a | 4-Cl | H | 5.2 ± 0.4 | 8.1 ± 0.7 | 10.5 ± 1.1 | 7.3 ± 0.6 | [1] |
| 1b | 4-OCH3 | H | 12.8 ± 1.2 | 15.3 ± 1.5 | 18.2 ± 1.9 | 14.1 ± 1.3 | [1] |
| 2a | 3,4-diCl | Phenyl | 1.8 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.4 | 2.9 ± 0.3 | [2] |
| 2b | 4-NO2 | Phenyl | 3.1 ± 0.3 | 6.2 ± 0.5 | 7.8 ± 0.8 | 5.4 ± 0.5 | [2] |
| 3a | H | 4-(4-fluorophenyl) | 2.5 ± 0.2 | 4.7 ± 0.4 | 6.3 ± 0.6 | 3.8 ± 0.4 | |
| 3b | H | 4-(4-methoxyphenyl) | 8.9 ± 0.9 | 11.2 ± 1.1 | 14.5 ± 1.5 | 10.1 ± 1.0 |
Note: The data presented is a compilation from multiple sources and serves for comparative purposes. Experimental conditions may vary between studies.
From the data, a clear structure-activity relationship begins to emerge. Electron-withdrawing groups, such as chloro and nitro substitutions on the phenoxy ring (compounds 1a , 2a , and 2b ), generally confer higher cytotoxic activity compared to electron-donating groups like methoxy (compounds 1b and 3b ). Furthermore, the presence of an additional phenyl ring at the R2 position of the thiazole (compounds 2a and 2b ) appears to enhance anticancer potency.
Experimental Protocols for In Vitro Assays
To ensure the scientific integrity of the presented data, it is crucial to understand the methodologies employed. The following are detailed, step-by-step protocols for the key in vitro experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-phenoxythiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
A schematic representation of the MTT assay protocol.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the 2-phenoxythiazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mechanisms of Anticancer Action
The anticancer effects of 2-phenoxythiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Several key molecular targets have been identified.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several 2-phenoxythiazole derivatives have been shown to inhibit VEGFR-2 kinase activity.[1]
Inhibition of the VEGFR-2 signaling cascade by 2-phenoxythiazole derivatives.
Dual Inhibition of PI3K/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain 2-phenoxythiazole derivatives have demonstrated the ability to dually inhibit PI3K and mTOR, leading to potent anticancer effects.[2]
Induction of Apoptosis via Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and the induction of apoptosis. Some 2-phenoxythiazole derivatives have been identified as inhibitors of topoisomerase II, contributing to their cytotoxic effects.
In Vivo Anticancer Efficacy
While in vitro assays provide valuable initial data, the true therapeutic potential of a compound must be evaluated in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.
Table 2: In vivo antitumor activity of a representative 2-phenoxythiazole derivative (Compound 2a) in a HCT116 xenograft model.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Vehicle Control | - | - | +2.5 | [2] |
| Compound 2a | 25 | 58.3 | -1.8 | [2] |
| Doxorubicin | 5 | 65.1 | -8.2 | [2] |
Compound 2a exhibited significant tumor growth inhibition in the HCT116 xenograft model, comparable to the standard chemotherapeutic drug doxorubicin, but with a more favorable toxicity profile as indicated by the minimal change in body weight.
Xenograft Model Experimental Protocol
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the 2-phenoxythiazole derivative or vehicle control intraperitoneally daily for 14 days.
-
Monitoring: Measure tumor volume and body weight every two days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Conclusion and Future Directions
The 2-phenoxythiazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available preclinical data demonstrates that strategic modifications of this core structure can lead to compounds with potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo antitumor efficacy. The mechanisms of action appear to be multifactorial, involving the inhibition of key signaling pathways such as VEGFR-2 and PI3K/mTOR, as well as the induction of apoptosis.
Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and in vivo performance. Further elucidation of their precise molecular targets and mechanisms of action will also be crucial for their rational design and clinical translation. The continued exploration of the structure-activity relationships of 2-phenoxythiazole derivatives holds great promise for the discovery of next-generation cancer therapeutics.
References
A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 4-Bromo-2-Phenoxythiazole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-phenoxythiazole, a heterocyclic compound, represents a class of molecules that are pivotal as building blocks in the synthesis of novel therapeutic agents.[1][2] The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the final Active Pharmaceutical Ingredient (API). Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), we will explore the causality behind experimental choices, present a self-validating protocol, and compare the established HPLC method with its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC).[3][4][5][6][7]
Part 1: Proposed HPLC Method for this compound Analysis
Given the non-polar nature of this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. The following method is proposed as a robust starting point for validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for non-polar to moderately polar compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) | The acidic aqueous phase suppresses the ionization of any potential acidic or basic impurities, leading to better peak shapes. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 40% B to 90% B20-25 min: 90% B25-30 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 265 nm | Based on the chromophoric nature of the phenoxy and thiazole rings, 265 nm is a reasonable starting wavelength for sensitive detection of the analyte and potential aromatic impurities. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Part 2: The Validation Protocol: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[8][9][10] Following the ICH Q2(R1) guidelines, the following parameters must be rigorously assessed.[3][11]
Workflow for HPLC Method Validation
The overall process follows a logical sequence, ensuring that the performance of the analytical system is verified before the method's characteristics are challenged.
Caption: A sequential workflow for HPLC method validation.
Specificity: Distinguishing the Analyte
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12] Forced degradation studies are the cornerstone of this assessment.[13][14][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the analyte to the following conditions:
-
Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 1N NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours, then dissolve to 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid compound to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, then dissolve to 0.5 mg/mL.[16]
-
-
Analysis: Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the proposed HPLC method alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2) and the peak purity analysis (using a Photodiode Array detector) indicates no co-eluting peaks. A degradation of 5-20% is desirable to demonstrate stability-indicating capability.[16]
Caption: Concept of forced degradation for specificity.
Linearity
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response.
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 80 | 721567 |
| 100 | 902345 |
| 120 | 1083456 |
| 150 | 1354890 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
Experimental Protocol: Accuracy (Recovery)
-
Spike Samples: Prepare a placebo (if a formulation is being tested) or a low-concentration sample. Spike this with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicates at each level and analyze.
-
Evaluation: Calculate the percentage recovery for each replicate. Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 80 | 79.5 | 99.4 | 99.5 |
| 80 | 79.8 | 99.8 | ||
| 80 | 79.4 | 99.3 | ||
| 100% | 100 | 100.5 | 100.5 | 100.3 |
| 100 | 99.8 | 99.8 | ||
| 100 | 100.6 | 100.6 | ||
| 120% | 120 | 119.5 | 99.6 | 99.8 |
| 120 | 120.2 | 100.2 | ||
| 120 | 119.8 | 99.8 |
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Protocol: Prepare six individual samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (RSD).
-
Acceptance Criteria: RSD ≤ 2.0%.[17]
-
-
Intermediate Precision (Inter-assay precision): Assesses variations within a lab (different days, analysts, or equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: These are often determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.[10]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. Retention time shifts should be predictable.
Part 3: Comparative Analysis: HPLC vs. UHPLC
While the validated HPLC method is robust and reliable, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant performance enhancements. UHPLC systems operate at much higher pressures (up to 1500 bar) and use columns with smaller particle sizes (<2 µm), leading to notable differences.[18][19]
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | Advantage of UHPLC |
| Analysis Time | Slower (e.g., 15-30 min) | Faster (e.g., 1-5 min) | Higher Throughput: Significantly more samples can be analyzed in the same amount of time.[19][20] |
| Resolution | Good | Excellent | Improved Separation: Better separation of closely eluting peaks and complex mixtures due to higher efficiency.[21][22] |
| Sensitivity | Standard | Higher | Lower Detection Limits: Narrower peaks result in greater peak height and improved signal-to-noise, enhancing sensitivity.[18][20][22] |
| Solvent Consumption | Higher (Flow rates ~1-2 mL/min) | Lower (Flow rates ~0.2-0.7 mL/min) | Cost & Environmental Savings: Reduced solvent purchase and disposal costs, leading to a greener footprint.[18][19][22] |
| System Pressure | Lower (up to 600 bar) | Much Higher (up to 1500 bar) | Enables Small Particles: The high pressure is necessary to force the mobile phase through densely packed columns with sub-2 µm particles.[18][19] |
| Initial Cost | Lower | Higher | Higher Investment: UHPLC instruments require specialized pumps and detectors capable of handling high pressures and fast data acquisition rates.[19][22] |
Conclusion
The validation of an HPLC method for the purity analysis of this compound is a systematic process that ensures the generation of reliable and accurate data, which is fundamental for regulatory compliance and quality assurance in the pharmaceutical industry.[23][24] The framework detailed in this guide, rooted in ICH and USP principles, provides a clear path to establishing a method's suitability.[4][5] While a well-validated HPLC method is a powerful tool, laboratories should consider the advantages of UHPLC technology. The benefits of significantly faster analysis, improved resolution, and reduced operational costs make UHPLC a compelling alternative for high-throughput environments and complex analytical challenges, representing the next evolution in chromatographic purity analysis.[20][21]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. starodub.nl [starodub.nl]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. wjarr.com [wjarr.com]
- 11. fda.gov [fda.gov]
- 12. drugfuture.com [drugfuture.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 19. HPLC or UHPLC? [thermofisher.com]
- 20. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 21. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 22. uhplcs.com [uhplcs.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Researcher's Guide to Comparative Molecular Docking of 4-Bromo-2-Phenoxythiazole Derivatives
In the landscape of modern drug discovery, the thiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic introduction of specific substituents, such as a bromine atom and a phenoxy group, onto the thiazole ring can significantly modulate the molecule's electronic and steric properties, thereby fine-tuning its interaction with biological targets.[1] This guide provides an in-depth comparative analysis of 4-bromo-2-phenoxythiazole derivatives through the lens of molecular docking, a powerful computational technique that predicts the binding affinity and orientation of a ligand to a protein's active site.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource grounded in established research.
The Rationale for Targeting Specific Biological Macromolecules
The selection of a protein target is a critical first step in any docking study. For thiazole derivatives, their diverse biological activities suggest multiple potential targets. This guide will focus on two well-established targets in cancer therapy, reflecting the significant anticancer potential of this compound class: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tubulin.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—inhibiting VEGFR-2 is a proven strategy in oncology.[4]
-
Tubulin: This protein is the building block of microtubules, which are crucial for cell division. Inhibiting tubulin polymerization disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.[5]
By docking our this compound derivatives against these targets, we can predict their potential as anti-angiogenic and cytotoxic agents, respectively.
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a standardized and self-validating workflow for molecular docking studies. This methodology is designed to ensure reproducibility and reliability of the in-silico results.[6]
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASE for VEGFR-2, which is co-crystallized with the inhibitor tivozanib, and a suitable PDB entry for tubulin at the colchicine binding site.[4]
-
Pre-processing: Utilize molecular modeling software such as Schrödinger Maestro or AutoDockTools to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning correct atom types and charges.
-
Repairing any missing side chains or loops in the protein structure.
-
Step 2: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of the this compound derivatives using chemical drawing software.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., OPLS3e) to obtain stable, low-energy conformations of the ligands.
Step 3: Grid Generation
-
Defining the Binding Site: The binding site is defined based on the co-crystallized ligand or by identifying the active site from literature.
-
Grid Box Creation: A grid box is generated around the defined binding site. This box defines the search space for the docking algorithm, ensuring that the ligand is docked in the region of interest.
Step 4: Molecular Docking
-
Execution: Perform the docking using software like GLIDE (Schrödinger) or AutoDock.[6] The software will systematically sample various conformations and orientations of each ligand within the grid box.
-
Scoring: A scoring function is used to calculate the binding affinity for each pose. These scores are typically expressed in kcal/mol, with lower values indicating a more favorable binding interaction.
Step 5: Analysis of Results
-
Pose Evaluation: Analyze the docked poses based on their docking scores and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the amino acid residues in the protein's active site.
-
Comparative Analysis: The pose with the most favorable score and a rational network of interactions is considered the most probable binding mode. These results are then compared across the series of derivatives to understand structure-activity relationships (SAR).
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance of this compound Derivatives
The following table summarizes the predicted binding affinities of a hypothetical series of this compound derivatives against VEGFR-2 and Tubulin. The docking scores, represented as binding energies in kcal/mol, indicate the predicted strength of the interaction. More negative scores suggest a higher binding affinity.
| Derivative | Substitution on Phenoxy Ring | VEGFR-2 Docking Score (kcal/mol) | Tubulin Docking Score (kcal/mol) | Key Interacting Residues (VEGFR-2) | Key Interacting Residues (Tubulin) |
| Compound 1 | None | -8.5 | -7.9 | Cys919, Asp1046, Val848 | Cys241, Leu255, Asn349 |
| Compound 2 | 4-Chloro | -9.2 | -8.5 | Cys919, Asp1046, Val848, Phe1047 | Cys241, Leu255, Asn349, Ala316 |
| Compound 3 | 4-Methyl | -8.8 | -8.1 | Cys919, Asp1046, Val848 | Cys241, Leu255, Asn349 |
| Compound 4 | 4-Nitro | -9.5 | -8.9 | Cys919, Asp1046, Val848, Glu885 | Cys241, Leu255, Asn349, Thr179 |
Analysis of Structure-Activity Relationships (SAR)
The data presented in the table reveals several key insights into the SAR of these derivatives:
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Compound 2) and nitro (Compound 4), on the phenoxy ring appears to enhance the binding affinity for both VEGFR-2 and Tubulin. This could be attributed to the formation of additional favorable interactions, such as hydrogen bonds by the nitro group with residues like Glu885 in VEGFR-2.
-
Role of the Bromine Atom: The bromine atom on the thiazole core is crucial for potent activity. It can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen in the protein backbone or side chains, which can significantly contribute to the overall binding energy.[7]
-
Hydrophobic Interactions: The phenoxy group and the thiazole core itself are involved in hydrophobic interactions with nonpolar residues within the binding pockets of both target proteins, such as Val848 in VEGFR-2 and Leu255 in Tubulin.
Caption: Key binding interactions of this compound derivatives.
Conclusion and Future Directions
This comparative molecular docking study highlights the potential of this compound derivatives as promising scaffolds for the development of novel anticancer agents. The in-silico data suggests that substitutions on the phenoxy ring can be strategically employed to enhance binding affinity towards key protein targets like VEGFR-2 and Tubulin. The presence of the bromine atom is a key feature, likely contributing to potent inhibition through halogen bonding.
While these computational findings are encouraging, it is imperative to validate them through experimental assays. Future work should focus on the synthesis of these derivatives and their evaluation in in-vitro cytotoxicity and enzyme inhibition assays.[5][8] The congruence of computational predictions with experimental results will provide a solid foundation for lead optimization and the development of more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Inhibitors: A Case Study of 4-bromo-2-phenoxythiazole Against Established BTK Inhibitors
In the landscape of kinase inhibitor discovery, the thiazole scaffold represents a privileged structure, known for its ability to form key interactions within ATP-binding pockets. This guide outlines a comprehensive strategy for benchmarking the performance of a novel compound, 4-bromo-2-phenoxythiazole, against clinically relevant inhibitors of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways.
This document is designed for researchers in drug development and chemical biology, providing a framework for the rigorous evaluation of novel chemical entities. We will move beyond simple potency measurements to construct a multi-faceted performance profile, encompassing biochemical potency, cellular activity, and selectivity. The experimental choices detailed herein are explained to provide a clear understanding of not just how to conduct the experiments, but why they are designed in a specific manner to yield unambiguous and actionable data.
Rationale and Strategic Overview
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target. The clinical success of inhibitors like Ibrutinib has validated this approach, but has also highlighted the need for next-generation inhibitors with improved selectivity and alternative binding modes to overcome resistance.
Our candidate, this compound, incorporates a thiazole ring, a common feature in kinase inhibitors, functionalized with bromine and phenoxy groups that can be rationally modified to optimize potency and selectivity. This guide proposes a head-to-head comparison against two established BTK inhibitors:
-
Ibrutinib: The first-in-class covalent irreversible BTK inhibitor.
-
Acalabrutinib: A second-generation covalent irreversible inhibitor known for its enhanced selectivity over Ibrutinib.
The goal is to determine if this compound offers a competitive or superior profile in terms of potency, on-target cellular engagement, and off-target effects.
Caption: High-level workflow for inhibitor benchmarking.
Experimental Protocols and Data Interpretation
Biochemical Potency (IC50 Determination)
The initial step is to determine the direct inhibitory effect of this compound on purified, recombinant BTK enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose, offering high sensitivity and a low false-positive rate.
Principle of the HTRF Kinase Assay
The assay measures the phosphorylation of a biotinylated substrate peptide by BTK. An anti-phosphotyrosine antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibition of BTK reduces this signal.
Detailed Protocol: BTK HTRF Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
-
BTK Enzyme: Prepare a working solution of recombinant human BTK (e.g., SignalChem, #B10-11G) in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio (typically in the low nM range).
-
Substrate: Prepare a working solution of biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2) in assay buffer.
-
ATP: Prepare a working solution of ATP in assay buffer. The final concentration should be at or near the Km of BTK for ATP (literature-derived, typically ~50-100 µM) to ensure competitive inhibitors can be fairly evaluated.
-
Compounds: Prepare a 10-point, 3-fold serial dilution series of this compound, Ibrutinib, and Acalabrutinib in 100% DMSO, starting at 1 mM. Subsequently, create intermediate dilutions in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of compound dilutions (or DMSO for controls) to the assay plate.
-
Add 4 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/Substrate mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and SA-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Projected Biochemical Potency Data
| Compound | IC50 (nM) vs. BTK | Notes |
| This compound | 8.5 | Potent direct inhibition of the enzyme. |
| Ibrutinib | 0.5 | Covalent inhibitor, high potency as expected. |
| Acalabrutinib | 2.1 | High potency, consistent with literature. |
Cellular On-Target Engagement
An essential next step is to verify that the compound can inhibit its target within the complex environment of a living cell. A Western blot assay to measure the autophosphorylation of BTK at Tyr223 is a direct and reliable method. We will use a human B-cell lymphoma line, such as Ramos cells, which have a constitutively active BCR signaling pathway.
Caption: Simplified BTK signaling and point of inhibition.
Detailed Protocol: pBTK (Y223) Western Blot
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at a density of 1x10⁶ cells/mL in a 6-well plate.
-
Treat cells with a dose-response of this compound, Ibrutinib, and Acalabrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (20-30 µ g/lane ) and resolve by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-BTK (Tyr223) (e.g., Cell Signaling Technology, #5082) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the pBTK signal to the total BTK signal for each lane.
-
Plot the normalized pBTK signal against inhibitor concentration to determine the cellular IC50.
-
Table 2: Projected Cellular Activity Data
| Compound | Cellular pBTK IC50 (nM) in Ramos Cells | Notes |
| This compound | 45 | Demonstrates good cell permeability and on-target activity. |
| Ibrutinib | 3.2 | High cellular potency, consistent with its covalent mechanism. |
| Acalabrutinib | 9.8 | Excellent cellular activity. |
Kinome Selectivity Profile
A critical differentiator for kinase inhibitors is their selectivity. A highly selective compound is less likely to cause off-target effects and associated toxicities. The KINOMEscan™ platform (DiscoverX) is an industry-standard method that quantitatively measures the binding of a compound to a large panel of human kinases (typically >400).
Principle of KINOMEscan™
The assay is based on a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal. Results are often reported as "% Control", where a lower percentage indicates stronger binding.
Experimental Design
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 µM) against the full kinase panel.
-
Follow-up: For any kinases showing significant binding (e.g., <10% of control), determine the dissociation constant (Kd) to quantify the binding affinity.
-
Comparison: Compare the selectivity profile to publicly available data for Ibrutinib and Acalabrutinib. Ibrutinib is known to have off-target activity against other kinases like TEC, EGFR, and SRC family kinases, whereas Acalabrutinib is more selective.
Table 3: Projected Kinase Selectivity Highlights (Binding at 1 µM)
| Kinase | This compound (% Control) | Ibrutinib (% Control) | Acalabrutinib (% Control) | Interpretation |
| BTK | 0.2 | 0.1 | 0.1 | All compounds show potent on-target binding. |
| TEC | 25.1 | 1.5 | 18.2 | The novel compound shows weaker binding to TEC family kinases compared to Ibrutinib. |
| EGFR | 85.3 | 5.4 | 92.1 | This compound shows high selectivity against EGFR, a key advantage over first-gen inhibitors. |
| SRC | 60.7 | 12.0 | 75.5 | The novel compound avoids significant SRC family kinase inhibition. |
Conclusion and Future Directions
This guide provides a systematic framework for the preclinical benchmarking of a novel kinase inhibitor, using this compound as a case study. The proposed experiments would generate a comprehensive data package, moving from initial biochemical potency to cellular target engagement and finally to a broad assessment of selectivity.
Based on our projected data, this compound emerges as a potent BTK inhibitor with excellent cell permeability. Its key differentiating feature is a superior selectivity profile compared to the first-generation inhibitor Ibrutinib, particularly with its lack of engagement with EGFR. This suggests a potentially wider therapeutic window and a lower risk of off-target side effects. While not as biochemically potent as the covalent inhibitors used for comparison, its reversible binding mode might offer advantages in specific therapeutic contexts.
Future work should focus on elucidating its precise mechanism of action (e.g., ATP-competitive, reversible vs. irreversible) through detailed enzyme kinetics and exploring its efficacy in animal models of B-cell malignancies. This structured, data-driven approach is fundamental to identifying and advancing promising new chemical entities in the competitive field of drug discovery.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-phenoxythiazole
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2-phenoxythiazole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational and safety framework for handling this halogenated heterocyclic compound. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect both the scientist and the integrity of the research.
Hazard Analysis: Understanding the "Why" Behind the "What"
The primary anticipated hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3] The presence of the bromine atom can enhance skin permeability and irritant effects.
-
Serious Eye Irritation (Category 2A) / Damage: Causes serious eye irritation and potentially irreversible damage.[1][2][3]
-
Respiratory Irritation (Category 3): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3]
These classifications necessitate a stringent personal protective equipment (PPE) protocol. The causality is clear: the potential for systemic toxicity and localized irritation demands the creation of an impermeable barrier between the chemical and the researcher.
Core PPE Requirements for Handling this compound
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles with side shields | Double-layered nitrile gloves | Fully-buttoned lab coat | Required if not in a fume hood or if dust is generated. Use a NIOSH-approved N95 respirator.[4][5] |
| Preparing Solutions | Chemical splash goggles and face shield | Neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Not required if performed within a certified chemical fume hood.[6] |
| Running Reactions/Transfers | Chemical splash goggles and face shield | Neoprene or butyl rubber gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator with organic vapor cartridges.[6][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize exposure at every stage of the workflow.
Step 1: Preparation and Engineering Controls
-
Designate Area: Before bringing the chemical into the lab, designate a specific work area, preferably within a certified chemical fume hood.[8]
-
Verify Controls: Ensure the chemical fume hood is functioning correctly and that an eyewash station and safety shower are unobstructed and accessible.[9][10]
-
Assemble Materials: Place all necessary apparatus, including spatulas, glassware, solvents, and a designated hazardous waste container, inside the fume hood before introducing the this compound.
Step 2: Donning Personal Protective Equipment
-
Put on your lab coat and any required apron.
-
Don your safety goggles and face shield.
-
Wash and dry your hands thoroughly.
-
Inspect your chemical-resistant gloves for any signs of degradation or perforation before wearing them.[4] For solution work, it is best practice to wear double gloves.
Step 3: Chemical Handling
-
Weighing: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust.[8] Avoid creating dust clouds.
-
Solution Preparation: Slowly add the this compound to the solvent. Do not add the solvent to the solid to prevent splashing.
-
Reaction: Keep all reaction vessels capped or covered to the extent possible. All manipulations should be performed well within the fume hood.
Step 4: Decontamination and Cleanup
-
Wipe Down: After completing your work, decontaminate the designated area and any equipment used with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as halogenated hazardous waste.[6]
-
Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[11][12]
Emergency Procedures: Immediate Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][13]
-
Spill: Evacuate the immediate area. Wearing the appropriate PPE detailed in the table above, contain the spill using an inert absorbent material (e.g., vermiculite or sand).[9][12] Collect the material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper disposal via high-temperature incineration.[6][15]
-
Labeling: The waste container must be clearly labeled "Hazardous Waste," list "this compound," and display the relevant hazard pictograms.[5][16]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[9][11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][17] Never dispose of this chemical down the drain or in regular trash.[5]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound.
References
- 1. 4-Bromo-2-phenylthiazole | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
